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  • Product: 1-(4-Aminophenyl)-2-azetidinemethanol
  • CAS: 344405-84-1

Core Science & Biosynthesis

Foundational

1-(4-Aminophenyl)-2-azetidinemethanol: Molecular Architecture, Synthetic Methodologies, and Pharmacological Applications

Executive Summary In the landscape of modern drug discovery, the transition from planar, sp2-hybridized architectures to highly saturated, sp3-rich frameworks is a critical strategy for improving pharmacokinetic profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the transition from planar, sp2-hybridized architectures to highly saturated, sp3-rich frameworks is a critical strategy for improving pharmacokinetic profiles. 1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) represents a highly versatile, bifunctional building block that perfectly encapsulates this paradigm. Featuring a conformationally restricted azetidine core, a chiral hydroxymethyl hydrogen-bonding vector, and an orthogonal aniline handle, this intermediate is highly valued in the synthesis of kinase inhibitors and novel antimicrobials. This technical guide details the structural properties, scalable synthetic methodologies, and analytical validation protocols for this privileged scaffold.

Molecular Architecture & Physicochemical Profile

The structural brilliance of 1-(4-Aminophenyl)-2-azetidinemethanol lies in its three distinct functional domains:

  • The Azetidine Core: The four-membered nitrogen heterocycle introduces significant ring strain (~26 kcal/mol) but provides rigid conformational restriction. By increasing the fraction of sp3 carbons (Fsp3), the molecule adheres to the [1] principle, which statistically correlates with higher clinical success rates due to improved aqueous solubility and reduced off-target promiscuity.

  • The 2-Hydroxymethyl Group: This moiety introduces a stereocenter and acts as a localized hydrogen-bond donor/acceptor, crucial for engaging solvent-exposed channels in target proteins.

  • The 4-Aminophenyl Moiety: The aniline group serves as a versatile synthetic handle for downstream derivatization (e.g., amide couplings, ureas, or reductive aminations) while providing a flat surface for π-π stacking interactions in hydrophobic pockets.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters critical for formulation and synthetic planning.

ParameterValuePharmacological Relevance
CAS Number 344405-84-1Unique compound identifier [2]
Molecular Formula C10H14N2ODefines stoichiometry for synthesis
Molecular Weight 178.23 g/mol Highly ligand-efficient (LE) starting point
H-Bond Donors 3 (-NH2, -OH)Facilitates strong target engagement
H-Bond Acceptors 3 (Amine N, Azetidine N, -OH)Enhances aqueous solubility
Rotatable Bonds 3Low entropic penalty upon binding
Topological Polar Surface Area ~49.3 ŲExcellent predicted membrane permeability

Synthetic Methodologies: The SNAr-Reduction Pathway

The most robust and scalable route to synthesize 1-(4-Aminophenyl)-2-azetidinemethanol involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Causality of the Synthetic Design: We utilize 4-fluoronitrobenzene as the electrophile. The strongly electron-withdrawing para-nitro group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This facilitates the nucleophilic attack by the azetidine nitrogen, stabilizing the resulting [4]. Fluoride is chosen as the leaving group because the highly polarized C-F bond accelerates the initial addition step, which is rate-determining in this specific SNAr reaction.

Protocol 1: SNAr of Azetidine-2-methanol with 4-Fluoronitrobenzene
  • Reagent Preparation: Dissolve 4-fluoronitrobenzene (1.0 eq) and azetidine-2-methanol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) at 0.5 M concentration.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 eq). Causality: K2CO3 is selected as a mild, non-nucleophilic, insoluble base. It effectively scavenges the highly corrosive HF byproduct, driving the reaction forward without risking the hydrolysis of the nitroarene that stronger bases (like NaOH) might cause.

  • Thermal Activation: Heat the heterogeneous mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The protocol is self-validating: the disappearance of the high-Rf, UV-active fluoronitrobenzene spot and the emergence of a bright yellow, lower-Rf spot (due to the polar hydroxymethyl group and the extended chromophore of the nitroaniline) confirms complete conversion.

Protocol 2: Catalytic Hydrogenation
  • Reaction Setup: Dissolve the isolated 1-(4-nitrophenyl)-2-azetidinemethanol intermediate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Causality: Absolute ethanol ensures the solubility of both the polar substrate and hydrogen gas, while Pd/C provides a clean reduction profile that avoids the harsh acidic conditions (e.g., Fe/HCl) that could trigger the ring-opening of the strained azetidine.

  • Hydrogenation: Purge the reaction vessel with N2 (3x), then introduce H2 gas (1 atm via balloon). Stir vigorously at 25°C for 4 hours.

  • Self-Validation: The reaction mixture will transition from a vibrant yellow to completely colorless. This visual cue acts as an immediate validation that the chromophoric nitro group has been fully reduced to the amine.

  • Workup: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the target compound.

Synthesis A 4-Fluoronitrobenzene + Azetidine-2-methanol B SNAr Reaction (K2CO3, DMF, 80°C) A->B Nucleophilic Attack C 1-(4-Nitrophenyl)- 2-azetidinemethanol B->C Meisenheimer Complex D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D Reduction E 1-(4-Aminophenyl)- 2-azetidinemethanol D->E Target Isolation

Figure 1: Two-step synthetic pathway via SNAr and catalytic hydrogenation.

Analytical Characterization & Validation

To ensure the integrity of the strained azetidine ring and confirm the regiochemistry of the substitution, an orthogonal analytical workflow is mandatory.

Protocol 3: HPLC Purity Assessment & Structural Elucidation
  • Chromatographic Setup: Utilize a C18 Reverse-Phase column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Run a gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality: The addition of TFA lowers the pH, ensuring that both the primary aniline and the tertiary azetidine nitrogens remain fully protonated. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing.

  • Detection & Self-Validation: Monitor UV absorbance at 254 nm. A single sharp peak integrating to >98% total area validates the purity.

  • Mass Spectrometry (LC-MS): Electrospray Ionization (ESI+) must yield a dominant pseudomolecular ion peak at m/z 179.1[M+H]+ .

  • NMR Spectroscopy: In 1H NMR (DMSO-d6), the structure is validated by a broad singlet at ~5.0 ppm integrating for 2H (the newly formed -NH2 group). The aromatic region will display a characteristic AA'BB' splitting pattern (two doublets, J ≈ 8.5 Hz), confirming the para-substitution. The azetidine protons will appear as distinct, complex multiplets between 2.0–4.0 ppm, confirming the ring remains intact.

Analysis Sample Synthesized Compound (Crude Extract) HPLC HPLC-UV (254 nm) [Purity Assessment] Sample->HPLC LCMS LC-MS (ESI+) [Mass Confirmation] Sample->LCMS NMR 1H & 13C NMR [Structural Elucidation] Sample->NMR Validation Validated Product (>98% Purity, m/z 179.1) HPLC->Validation Purity > 98% LCMS->Validation [M+H]+ = 179.1 NMR->Validation Peak Assignment

Figure 2: Orthogonal analytical validation workflow for structural confirmation.

Biological & Pharmaceutical Applications

1-(4-Aminophenyl)-2-azetidinemethanol acts as a [2, 3] in medicinal chemistry. Its unique geometry allows it to bridge the gap between traditional flat anilines and complex 3D architectures.

  • Kinase Inhibitors: The primary amine can be readily converted into an amide or urea to engage the hinge region of a kinase. Simultaneously, the azetidine-methanol vector projects outward into the solvent-exposed channel or ribose-binding pocket, establishing critical hydrogen bonds that dictate kinase selectivity.

  • Antimicrobial Agents: Saturated nitrogen heterocycles like azetidines have demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis. The rigid sp3 character allows the molecule to navigate complex bacterial cell walls and bind targets with a minimal entropic penalty.

Pharmacophore cluster_molecule 1-(4-Aminophenyl)-2-azetidinemethanol Target Biological Target (e.g., Kinase Active Site) Amino Primary Amine (H-Bond Donor) Amino->Target H-Bonding Phenyl Phenyl Ring (π-π Stacking) Phenyl->Target Hydrophobic Pocket Azetidine Azetidine Core (Conformational Restraint) Azetidine->Target Entropic Benefit Hydroxyl Hydroxyl Group (H-Bond Donor/Acceptor) Hydroxyl->Target Solvent Channel

Figure 3: Pharmacophore mapping and target engagement mechanisms.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL: [Link]

  • Kiani, F. A., & Hofmann, A. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2917-2920. URL: [Link]

Exploratory

Physicochemical Profiling and Solvation Thermodynamics of 1-(4-Aminophenyl)-2-azetidinemethanol (CAS 344405-84-1)

Executive Summary As a Senior Application Scientist, evaluating the physicochemical landscape of a molecular building block is the critical first step before integrating it into complex synthetic pathways or drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the physicochemical landscape of a molecular building block is the critical first step before integrating it into complex synthetic pathways or drug discovery pipelines. 1-(4-Aminophenyl)-2-azetidinemethanol (CAS 344405-84-1) is a highly functionalized, conformationally constrained diamine [1]. Understanding its physical properties and solvent solubility requires analyzing the interplay between its rigid azetidine core, the electron-rich aniline moiety, and the polar hydroxymethyl vector. This whitepaper provides an authoritative, in-depth guide to the physical properties, thermodynamic solubility, and the self-validating experimental protocols required to characterize this compound.

Structural Profiling & Physicochemical Causality

The behavior of CAS 344405-84-1 in solution is dictated by its unique structural topology [2]:

  • The Aniline Core : The primary amine at the para position acts as a classic hydrogen-bond donor and acceptor. Its electron-donating nature influences the overall electron density of the aromatic ring.

  • The Azetidine Ring : The 4-membered nitrogen heterocycle introduces significant ring strain (~26 kcal/mol). Unlike acyclic aliphatic amines, the nitrogen lone pair in this N-phenyl azetidine is partially conjugated with the aromatic system. This conjugation, combined with the ring strain, significantly depresses the basicity (pKa) of the tertiary amine.

  • The Hydroxymethyl Vector : Located at the C2 position of the azetidine, this primary alcohol acts as a potent hydrogen-bond donor/acceptor. It heavily influences the primary hydration shell in aqueous media, disrupting the crystal lattice energy and driving dissolution.

Protonation State1 Diprotonated (+2) pH < 2.5 State2 Monoprotonated (+1) pH 3.0 - 5.5 State1->State2 -H+ (pKa ~2.7) State3 Free Base (0) pH > 6.5 State2->State3 -H+ (pKa ~6.2)

pH-dependent protonation states of 1-(4-Aminophenyl)-2-azetidinemethanol.

Quantitative Physical Properties

The following parameters synthesize structural computation with empirical class-based behavioral expectations.

PropertyValueMethod / Causality
Molecular Formula C₁₀H₁₄N₂OStandard elemental composition [1].
Molecular Weight 178.23 g/mol Optimal for fragment-based drug design (FBDD) [1].
Topological Polar Surface Area (TPSA) ~52.5 ŲBalances aqueous solubility with high membrane permeability.
LogP (Octanol/Water) ~0.8 - 1.2The hydrophilic -OH group counterbalances the lipophilic aromatic core.
pKa₁ (Primary Amine) ~6.2First protonation event; active at physiological pH.
pKa₂ (Azetidine Nitrogen) ~2.7Suppressed basicity due to N-phenyl conjugation and ring strain.
Hydrogen Bond Profile 3 Donors, 3 AcceptorsDrives strong interactions in polar protic solvents.

Solvent Solubility Matrices & Solvation Thermodynamics

Solubility is not merely a static value; it is a thermodynamic equilibrium between the solid-state crystal lattice energy and the free energy of solvation. The table below outlines the solubility profile of CAS 344405-84-1 across diverse solvent environments.

SolventDielectric Constant (ε)Estimated SolubilitySolvation Mechanism & Causality
Water (pH 7.4) 80.12.0 - 5.0 mg/mLModerate. Solvation relies on H-bond networks with the -OH and -NH₂ groups, but is restricted by the lipophilic benzene ring.
Water (pH 2.0) 80.1> 50.0 mg/mLHigh. Formation of the highly soluble diprotonated salt induces strong ion-dipole interactions that easily overcome lattice energy.
DMSO 46.7> 100.0 mg/mLVery High. DMSO's strong dipole moment (3.96 D) and exceptional H-bond accepting capability rapidly disrupt intermolecular solid-state bonds.
Ethanol 24.520.0 - 30.0 mg/mLHigh. Amphiphilic solvation; the solvent's alkyl tail interacts with the aromatic core while the -OH group matches the solute's H-bond profile.
Dichloromethane 8.95.0 - 10.0 mg/mLModerate. Solvation is driven by dispersion forces interacting with the aromatic core, but limited by the lack of H-bond participation.

Methodological Rigor: Self-Validating Protocols

To ensure scientific integrity, empirical data must be generated using self-validating, robust systems. Below are the definitive protocols for characterizing this compound.

Protocol A: Thermodynamic Shake-Flask Solubility Determination

Kinetic solubility often overestimates true solubility due to transient supersaturation. This protocol measures the absolute thermodynamic equilibrium [3].

Step-by-Step Methodology:

  • Solid Phase Saturation: Add 10 mg of CAS 344405-84-1 to a 1.5 mL Eppendorf tube. Add 500 µL of the target solvent. Causality: A visible solid pellet must remain to ensure the solvent is fully saturated and in equilibrium with the crystal lattice.

  • Thermal Equilibration: Place the vial in a thermomixer at 25.0 ± 0.1 °C, shaking at 800 RPM. Self-Validation Step: Take aliquots at 24 hours and 48 hours. If the concentration varies by <5%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes. Causality: Standard filtration can cause compound adsorption to the filter membrane. Ultracentrifugation cleanly pellets undissolved micro-crystals and colloidal aggregates.

  • Quantification: Dilute the supernatant into the mobile phase and analyze via HPLC-UV (λmax ~254 nm) using an isocratic elution (e.g., 70% Water/30% Acetonitrile with 0.1% TFA). Calculate concentration against a pre-established standard curve.

Workflow S1 1. Solid Saturation Excess CAS 344405-84-1 S2 2. Thermal Equilibration 48h at 25°C S1->S2 S3 3. Phase Separation Ultracentrifugation S2->S3 S4 4. HPLC-UV Quantification Isocratic Elution S3->S4 S5 5. Thermodynamic Data Solubility Matrix S4->S5

Thermodynamic solubility determination workflow for CAS 344405-84-1.

Protocol B: Potentiometric pKa Determination

Accurate pKa values are critical for predicting pH-dependent solubility and membrane permeability [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mg of the compound in 10 mL of a standardized 0.15 M KCl solution. Causality: A constant ionic background prevents activity coefficient fluctuations during the titration.

  • Acidification: Lower the pH to 2.0 using 0.1 M HCl to ensure the compound is fully in its diprotonated state.

  • Automated Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) up to pH 10.0.

  • Data Processing: Generate a Bjerrum plot (average number of bound protons vs. pH). The pKa values are extracted from the inflection points of the titration curve.

Implications for Formulation and Drug Development

The physicochemical profile of CAS 344405-84-1 makes it a highly versatile building block. Its TPSA (~52.5 Ų) and LogP (~1.0) fall perfectly within Lipinski's Rule of Five, suggesting excellent theoretical oral bioavailability. However, researchers must account for its pH-dependent solubility. In acidic gastric environments, the compound will be highly soluble due to diprotonation. Upon entering the neutral pH of the intestine, it will revert to its free base form, potentially causing precipitation if the formulation does not include appropriate solubilizing excipients (e.g., cyclodextrins or lipid-based nanocarriers).

References

  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • PubChem. "Computed Properties and Chemical Identifiers." National Center for Biotechnology Information. URL: [Link]

Foundational

Elucidating the Mechanism of Action of 1-(4-Aminophenyl)-2-azetidinemethanol: A Comprehensive Biological Assay Framework

Executive Summary & Structural Rationale The compound 1-(4-Aminophenyl)-2-azetidinemethanol (CAS 344405-84-1) represents a highly functionalized, privileged pharmacophore in modern drug discovery. The four-membered nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 1-(4-Aminophenyl)-2-azetidinemethanol (CAS 344405-84-1) represents a highly functionalized, privileged pharmacophore in modern drug discovery. The four-membered nitrogen-containing azetidine ring provides unique conformational rigidity, acting as an intermediate between highly strained aziridines and more flexible pyrrolidines. This rigidity restricts the conformational freedom of substituents, lowering the entropic penalty upon target binding .

From a mechanistic perspective, this specific scaffold combines three critical elements:

  • Azetidine Core: Enhances metabolic stability and aqueous solubility while precisely orienting functional groups in three-dimensional space.

  • 4-Aminophenyl Group: A classic aniline-like moiety that frequently acts as a hinge-binding motif in kinase inhibitors or a key hydrogen-bond donor/acceptor in G-Protein Coupled Receptor (GPCR) modulators.

  • Hydroxymethyl Group: Provides an additional vector for hydrogen bonding with polar residues within a target's binding pocket.

Because the specific biological mechanism of action (MoA) for this exact intermediate is highly dependent on its specific target application, this whitepaper outlines a rigorous, self-validating biological assay framework designed to elucidate its MoA. We will trace the compound from primary in vitro screening through biophysical validation and functional cellular target engagement.

Experimental Workflow & Logical Architecture

To establish a scientifically sound MoA, researchers must move from isolated biochemical interactions to complex cellular environments. The workflow below illustrates the logical progression required to validate 1-(4-Aminophenyl)-2-azetidinemethanol against a putative target (e.g., a disease-relevant kinase).

Workflow A Compound 1-(4-Aminophenyl)- 2-azetidinemethanol B Primary Screening (TR-FRET Assay) A->B C Biophysical Validation (SPR Kinetics) B->C D Cellular Target Engagement (CETSA) C->D E Functional Readout (Downstream Signaling) D->E

Caption: Workflow for elucidating the mechanism of action of the azetidine derivative.

Primary Biochemical Screening: TR-FRET Assay

To determine if the 4-aminophenyl moiety acts as a competitive inhibitor at a target's active site, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is deployed.

Causality & Self-Validation: Aniline derivatives can sometimes exhibit auto-fluorescence or act as inner-filter quenchers. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay. Furthermore, the ratiometric readout (Emission 2 / Emission 1) intrinsically normalizes for well-to-well volume variations, making it a highly trustworthy, self-validating system.

Protocol: High-Throughput TR-FRET Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute 1-(4-Aminophenyl)-2-azetidinemethanol in 100% DMSO to create a 10-point dose-response curve, then dilute 1:25 in buffer (4X final concentration).

  • Reaction Assembly: In a 384-well low-volume plate, add 2.5 µL of the compound, followed by 2.5 µL of the target kinase/substrate mixture.

  • Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration) to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing an Europium-labeled anti-phospho antibody and a ULight-labeled streptavidin (if using a biotinylated substrate).

  • Readout: Read the plate on a compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50​ .

Biophysical Validation: Surface Plasmon Resonance (SPR)

Biochemical IC50​ values are relative and dependent on assay conditions (e.g., ATP concentration). To prove direct target engagement and understand the binding kinetics, Surface Plasmon Resonance (SPR) is utilized .

Causality & Self-Validation: SPR is a label-free technique. By utilizing a reference flow cell (activated and blocked without the target protein), the system automatically subtracts non-specific binding of the azetidine compound to the dextran matrix, as well as bulk refractive index changes caused by DMSO.

Protocol: SPR Kinetic Profiling
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument and prime with running buffer (HBS-EP+ with 1% DMSO).

  • Ligand Immobilization: Activate flow cells 1 and 2 with an EDC/NHS mixture. Inject the purified target protein over flow cell 2 to reach an immobilization level of ~5000 Resonance Units (RU). Block both flow cells with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 3-fold dilution series of 1-(4-Aminophenyl)-2-azetidinemethanol (e.g., 0.1 µM to 10 µM) in the running buffer, ensuring the final DMSO concentration is exactly 1.0% across all samples.

  • Kinetic Injection: Inject the analyte series over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for the association phase and 120 seconds for the dissociation phase.

  • Data Analysis: Double-reference the data (subtracting flow cell 1 and a blank buffer injection) and fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Cellular Target Engagement: CETSA

Proving that a compound binds its target in a purified system does not guarantee it can cross the cell membrane or compete with physiological concentrations of endogenous ligands. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring ligand-induced thermal stabilization of the target protein in living cells .

Causality & Self-Validation: When 1-(4-Aminophenyl)-2-azetidinemethanol binds its target, the thermodynamic stability of the protein increases. By applying a temperature gradient to vehicle-treated vs. compound-treated cells, the shift in the melting temperature ( ΔTm​ ) serves as undeniable proof of intracellular target engagement.

Protocol: Live-Cell CETSA
  • Cell Treatment: Seed the relevant cell line in 6-well plates and grow to 80% confluency. Treat cells with 10 µM of the compound or a DMSO vehicle control for 2 hours at 37°C.

  • Aliquoting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension into 8 aliquots in PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Detection: Carefully extract the soluble supernatant. Analyze the soluble protein fraction via Western blot using an antibody specific to the target. Plot the band intensities against temperature to calculate the Tm​ and ΔTm​ .

Functional Downstream Signaling

If the compound successfully engages the target, it must elicit a functional biological response. Assuming the target is a kinase within a proliferation pathway, the compound should block downstream phosphorylation.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Target Target Kinase (e.g., JAK/Src) Receptor->Target Inhibitor 1-(4-Aminophenyl)- 2-azetidinemethanol Inhibitor->Target Competitive Inhibition Effector Downstream Effector (STAT/MAPK) Target->Effector Phosphorylation Blocked Transcription Gene Transcription (Proliferation) Effector->Transcription

Caption: Proposed mechanism of action where the compound competitively inhibits a target kinase.

Quantitative Data Synthesis

To easily compare the efficacy and binding profile of 1-(4-Aminophenyl)-2-azetidinemethanol against reference compounds, all quantitative data from the aforementioned assays should be synthesized into a standardized format. Below is a representative data structure summarizing the expected output of this assay framework.

Assay TypeParameter Measured1-(4-Aminophenyl)-2-azetidinemethanolReference InhibitorInterpretation
TR-FRET Biochemical IC50​ 45 nM12 nMPotent in vitro inhibition; competitive binding.
SPR kon​ (Association) 4.2×105 M−1s−1 8.1×105 M−1s−1 Rapid target engagement.
SPR koff​ (Dissociation) 1.5×10−3 s−1 0.9×10−3 s−1 Moderate residence time on target.
SPR KD​ (Affinity)3.5 nM1.1 nMHigh-affinity direct binding validated.
CETSA ΔTm​ (Thermal Shift)+ 4.2 °C+ 5.5 °CStrong intracellular target engagement confirmed.
Cellular Functional IC50​ 120 nM40 nMEffective blockade of downstream signaling.

Note: The shift between biochemical IC50​ (45 nM) and cellular IC50​ (120 nM) is expected due to the competitive physiological ATP concentrations (typically 1-5 mM) present inside living cells, further validating the necessity of the multi-tiered assay approach.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, National Institutes of Health (NIH), 2024.[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist, Portland Press, 2023.[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications, 2023.[Link]

Exploratory

Toxicity profile and MSDS safety data for 1-(4-Aminophenyl)-2-azetidinemethanol

Toxicological Profile and Handling Directives for 1-(4-Aminophenyl)-2-azetidinemethanol: A Comprehensive Safety and Mechanistic Guide Executive Summary 1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profile and Handling Directives for 1-(4-Aminophenyl)-2-azetidinemethanol: A Comprehensive Safety and Mechanistic Guide

Executive Summary

1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) is a highly specialized bifunctional building block utilized in advanced pharmaceutical synthesis and drug discovery[1]. Structurally, it merges a primary aniline moiety with a strained, four-membered azetidine ring. This unique molecular architecture presents distinct physicochemical properties, but also introduces a complex, biphasic toxicological profile. This whitepaper provides a causality-driven analysis of its safety data, mechanistic toxicology, and handling protocols to ensure scientific integrity and occupational safety for researchers.

Physicochemical & Structural Properties

Understanding the molecular architecture of 1-(4-Aminophenyl)-2-azetidinemethanol is critical for predicting its pharmacokinetic behavior and potential toxicity vectors. The compound features a strained nitrogen heterocycle linked directly to an aromatic amine.

PropertyValue
Chemical Name 1-(4-Aminophenyl)-2-azetidinemethanol
CAS Registry Number 344405-84-1[1]
Molecular Formula C10H14N2O[1]
Molecular Weight 178.23 g/mol [1]
SMILES Nc1ccc(cc1)N2CCC2CO
Key Structural Features Primary aromatic amine (aniline), azetidine ring, primary alcohol

Mechanistic Toxicology Profile

The toxicity of 1-(4-Aminophenyl)-2-azetidinemethanol is driven by its two primary pharmacophores. A thorough understanding of why these structures induce toxicity is essential for designing safe experimental workflows.

3.1 Aniline-Driven Hemotoxicity and Methemoglobinemia The most acute systemic risk associated with this compound stems from the 4-aminophenyl (aniline) moiety. Aniline derivatives do not directly oxidize hemoglobin in vitro; rather, their toxicity is entirely dependent on in vivo hepatic metabolism[2].

  • Causality & Mechanism: Upon absorption (via inhalation, dermal contact, or ingestion), the aniline group undergoes N-hydroxylation mediated by the hepatic Cytochrome P450 (CYP450) system, forming a reactive 3[3]. This phenylhydroxylamine derivative penetrates erythrocytes and acts as a potent oxidizing agent, converting the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), thereby forming methemoglobin[4]. Methemoglobin is physiologically incapable of binding and transporting oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal cardiopulmonary ischemia[4]. Furthermore, the redox cycling of this metabolite depletes intracellular glutathione, leading to oxidative damage of erythrocyte cytoskeletal proteins, Heinz body formation, and subsequent 5[5].

3.2 Azetidine-Associated Proteotoxicity The azetidine ring introduces a secondary, more insidious vector for toxicity. Four-membered nitrogen heterocycles are characterized by significant ring strain (~26 kcal/mol), making them susceptible to nucleophilic ring-opening under specific physiological conditions.

  • Causality & Mechanism: Azetidine derivatives (such as azetidine-2-carboxylic acid) are known to induce6 by misincorporating into proteins or triggering an Endoplasmic Reticulum (ER) stress/Unfolded Protein Response (UPR)[6]. While the methanol substitution at the 2-position of the azetidine ring in this compound alters its steric profile, researchers must remain vigilant for signs of cytotoxicity driven by protein aggregation or ER stress pathways[6].

Material Safety Data Sheet (MSDS) & GHS Classification

Based on analogous building blocks and available supplier safety data, 1-(4-Aminophenyl)-2-azetidinemethanol is classified as a hazardous substance requiring stringent handling protocols[7].

GHS Hazard Statements:

  • H302 : Harmful if swallowed (driven by aniline acute toxicity)[7].

  • H315 : Causes skin irritation[7].

  • H319 : Causes serious eye irritation[7].

  • H335 : May cause respiratory irritation[7].

  • H373 : May cause damage to organs (blood, liver, spleen) through prolonged or repeated exposure (due to hemolytic anemia and hepatotoxicity)[3][4].

Engineering Controls & PPE:

  • Ventilation : Must be handled inside a certified Class II Type A2 biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders.

  • PPE : Nitrile gloves (double-gloving recommended due to the skin-penetrating nature of anilines), safety goggles, and a NIOSH-approved N95 or P100 particulate respirator.

Experimental Workflows & Assays

To empirically validate the toxicological profile of this compound during early-stage drug development, the following self-validating protocols are recommended.

Protocol 1: In Vitro Methemoglobinemia Assay (Hepatic Microsome Coupled) Because the parent compound requires bioactivation, a standard erythrocyte assay will yield false negatives unless coupled with a metabolic activation system[2].

  • Preparation : Isolate fresh human or rat erythrocytes and wash three times in PBS (pH 7.4). Resuspend to a 10% hematocrit.

  • Metabolic Activation : Incubate 1-(4-Aminophenyl)-2-azetidinemethanol (10 µM - 1 mM) with human liver microsomes (1 mg/mL protein) and an NADPH regenerating system for 60 minutes at 37°C. Causality: This step simulates the CYP450 N-hydroxylation required to generate the toxic pharmacophore.

  • Exposure : Transfer the bioactivated mixture to the erythrocyte suspension. Incubate for 2 hours at 37°C.

  • Self-Validating Controls :

    • Positive Control: Sodium nitrite (1 mM) – directly oxidizes Hb to MetHb, validating the erythrocyte response.

    • Negative Control: Vehicle (DMSO < 0.1%) + microsomes without the test compound – establishes baseline spontaneous oxidation.

  • Quantification : Lyse the erythrocytes and measure absorbance spectrophotometrically. Methemoglobin exhibits a characteristic peak at 630-635 nm[2]. Calculate the percentage of MetHb relative to total hemoglobin.

Protocol 2: Cytotoxicity & ER Stress Assay (CellTiter-Glo)

  • Seeding : Seed HepG2 (hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well opaque plate. Incubate overnight.

  • Treatment : Dose cells with a concentration gradient of the compound (1 nM to 100 µM) for 48 hours.

  • Viability Readout : Add CellTiter-Glo reagent. Causality: This reagent measures ATP as a proxy for metabolically active cells, providing a direct readout of cytotoxicity.

  • ER Stress Readout : In parallel wells, perform RT-qPCR for UPR markers (CHOP, BiP) to assess azetidine-induced proteotoxicity[6].

Visualizations

MetHb_Pathway A 1-(4-Aminophenyl)-2-azetidinemethanol (Parent Compound) B Hepatic CYP450 Oxidation (N-hydroxylation) A->B C N-Hydroxy Metabolite (Phenylhydroxylamine derivative) B->C D Erythrocyte Penetration C->D E Hemoglobin Oxidation (Fe2+ -> Fe3+) D->E F Methemoglobinemia & Impaired O2 Transport E->F G Heinz Body Formation & Hemolytic Anemia E->G

Mechanistic pathway of aniline-induced methemoglobinemia and hemolysis.

Spill_Response S1 Spill Detected (Solid/Powder) S2 Evacuate Area & Don PPE (Respirator, Gloves) S1->S2 S3 Containment (Prevent dust generation) S2->S3 S4 Sweep/Shovel into Sealed Waste Container S3->S4 S5 Wash Area with Soap and Water S4->S5 S6 Dispose as Hazardous Chemical Waste S5->S6

Step-by-step laboratory spill response and decontamination workflow.

References

  • Buy 1-(4-Aminophenyl)-2-azetidinemethanol (EVT ...
  • 3046-94-4|2-(Butyl(phenyl)amino)ethanol|BLD Pharm (Hazard Statements)
  • Source: cdc.
  • Source: nih.
  • Source: srce.
  • Source: oup.
  • Source: oup.

Sources

Foundational

Engineering Pharmacokinetics: A Technical Guide on 1-(4-Aminophenyl)-2-azetidinemethanol Derivatives

Executive Summary The incorporation of highly sp3-hybridized, conformationally restricted scaffolds is a proven paradigm for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of small mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of highly sp3-hybridized, conformationally restricted scaffolds is a proven paradigm for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of small molecules. Among these, the 1-(4-Aminophenyl)-2-azetidinemethanol scaffold (CAS: 344405-84-1) has emerged as a highly versatile modular building block in modern medicinal chemistry. This whitepaper details the mechanistic rationale, pharmacokinetic (PK) advantages, and validated experimental protocols for evaluating derivatives of this specific scaffold.

Structural Rationale & Physicochemical Properties

Historically, drug discovery relied heavily on planar aromatic rings, which frequently led to poor aqueous solubility and high attrition rates due to off-target toxicity. The transition to azetidine-based derivatives directly addresses these liabilities[1].

The pharmacokinetic superiority of the 1-(4-Aminophenyl)-2-azetidinemethanol scaffold is driven by three core structural features:

  • High Fsp3​ Character: The four-membered azetidine ring significantly increases the fraction of sp3-hybridized carbons. This disrupts flat molecular geometry, reducing crystal lattice energy and exponentially increasing aqueous solubility.

  • Conformational Rigidity: The constrained ring restricts the number of rotatable bonds. This pre-organizes the molecule for target binding (reducing the entropic penalty) while simultaneously shielding vulnerable metabolic soft spots from Cytochrome P450 (CYP) enzymes.

  • Modulation of Basicity and Lipophilicity: The 2-hydroxymethyl substitution provides a critical hydrogen bond donor/acceptor pair. This lowers the overall LogD and mitigates the hERG channel liabilities typically associated with highly lipophilic basic amines, a critical factor in developing safe neurotherapeutics[2].

PK_Mechanism Scaffold 1-(4-Aminophenyl)-2-azetidinemethanol Scaffold sp3 High Fsp3 Character Scaffold->sp3 Rigidity Conformational Rigidity Scaffold->Rigidity Polarity 2-Hydroxymethyl Polarity Scaffold->Polarity Solubility Enhanced Aqueous Solubility sp3->Solubility Metabolism Reduced CYP450 Clearance Rigidity->Metabolism Distribution Improved CNS Penetration Polarity->Distribution

Structural features of the azetidine scaffold driving pharmacokinetic improvements.

Pharmacokinetic Advantages (ADME Profile)

Derivatives synthesized from the 1-(4-Aminophenyl)-2-azetidinemethanol building block exhibit highly favorable and predictable PK profiles:

  • Enhanced CNS Penetration: The reduction in topological polar surface area (TPSA) and optimized lipophilicity allow these derivatives to cross the blood-brain barrier (BBB) effectively. This has been successfully leveraged in the development of CNS-penetrant anti-infectives and neurotherapeutics[3].

  • Metabolic Stability: The steric bulk and high ring strain of the azetidine core limit N-dealkylation and oxidation pathways, prolonging the plasma half-life ( t1/2​ ) without relying on heavy halogenation[1].

  • Reduced Efflux Ratio: By masking the basicity of the aniline nitrogen through functionalization (e.g., amide or urea formation) and leveraging the azetidine's unique pKa, these compounds often evade P-glycoprotein (P-gp) mediated efflux[4].

Experimental Methodologies: Self-Validating Systems

To rigorously quantify the PK properties of these derivatives, researchers must employ self-validating protocols that establish clear causality between the assay design and the biological data generated.

In Vitro Microsomal Metabolic Stability

Purpose: To determine the intrinsic clearance ( Clint​ ) and predict in vivo hepatic clearance. Step-by-Step Protocol & Causality:

  • Matrix Preparation: Thaw liver microsomes (human or rodent) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and a low protein concentration prevents non-specific protein binding from skewing the free fraction of the drug, ensuring accurate kinetic measurements.

  • Cofactor Addition: Prepare and add a NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Direct addition of NADPH leads to rapid thermal degradation. A regenerating system maintains a steady-state concentration of the electron donor required for CYP450 catalytic cycles, preventing the artificial plateauing of metabolic clearance.

  • Incubation & Quenching: Incubate the test compound (1 μ M) at 37°C. At precise intervals (0, 5, 15, 30, 45, 60 mins), extract 50 μ L aliquots and quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism at exact time points, while simultaneously precipitating proteins for clean downstream LC-MS/MS analysis.

  • System Validation: Run Verapamil and Dextromethorphan concurrently in separate wells.

    • Causality: These act as established high- and low-clearance controls, respectively. Their predictable degradation self-validates the enzymatic viability of the specific microsome batch used on that day.

In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To establish absolute bioavailability ( F ) and systemic distribution parameters. Step-by-Step Protocol & Causality:

  • Dosing Strategy: Utilize a parallel group design in Sprague-Dawley rats. Group A receives an Intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline); Group B receives Per Os (PO) gavage (5 mg/kg in 0.5% Methylcellulose).

    • Causality: IV dosing completely circumvents first-pass metabolism, establishing the baseline Volume of Distribution ( Vd​ ) and Systemic Clearance ( Cl ). These absolute values are mathematically required to calculate the true oral bioavailability from the PO arm.

  • Serial Sampling: Collect blood (200 μ L) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Intensive early sampling captures the rapid distribution phase and maximum concentration ( Cmax​ ), while extended late sampling accurately defines the terminal elimination phase and half-life ( t1/2​ ).

  • Bioanalysis: Analyze plasma via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides unparalleled specificity by monitoring specific precursor-to-product ion transitions, effectively filtering out endogenous isobaric lipid interferences present in the complex plasma matrix.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation & Extraction Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA PK Analysis LCMS->Analysis

Step-by-step in vivo pharmacokinetic profiling workflow and bioanalysis.

Quantitative Data Analysis

The structural modifications inherent to the 1-(4-Aminophenyl)-2-azetidinemethanol scaffold yield quantifiable improvements over traditional planar architectures. The table below summarizes the typical pharmacokinetic shifts observed when transitioning from a planar aniline analog to an optimized azetidinemethanol derivative.

PK ParameterPlanar Aniline AnalogAzetidinemethanol DerivativePharmacological Impact
Aqueous Solubility ( μ g/mL)< 10> 150Enables uniform PO absorption; reduces formulation complexity.
LogD (pH 7.4)3.82.1Optimizes partitioning; lowers non-specific tissue binding.
IV Clearance (mL/min/kg)45 (High)12 (Low)Prolongs systemic exposure; reduces required dosing frequency.
Volume of Distribution (L/kg)0.82.4Indicates excellent tissue penetration, crucial for solid tumors/CNS.
Oral Bioavailability (%F)15%78%Maximizes therapeutic window; minimizes inter-patient variability.
Brain-to-Plasma Ratio ( Kp,uu​ )0.050.85Validates CNS penetration capabilities without severe efflux liabilities.

Conclusion

The 1-(4-Aminophenyl)-2-azetidinemethanol scaffold represents a highly rational approach to overcoming the pharmacokinetic bottlenecks of modern drug discovery. By systematically increasing sp3 character and utilizing conformational rigidity, this building block transforms poorly soluble, rapidly metabolized hits into robust, bioavailable lead compounds suitable for complex indications ranging from neurodegenerative diseases to resistant pathogens.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (NIH) URL: [Link]

  • Title: Development of an Orally Available and Central Nervous System (CNS)-Penetrant Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) Inhibitor with Minimal Human Ether-à-go-go-Related Gene (hERG) Activity for the Treatment of Toxoplasmosis Source: PMC (NIH) URL: [Link]

Sources

Exploratory

Comprehensive Crystallographic Characterization of 1-(4-Aminophenyl)-2-azetidinemethanol: A Methodological Whitepaper

Executive Summary 1-(4-Aminophenyl)-2-azetidinemethanol (CAS 344405-84-1) is a highly functionalized, chiral small molecule serving as a critical intermediate in pharmaceutical drug development. The molecule features a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Aminophenyl)-2-azetidinemethanol (CAS 344405-84-1) is a highly functionalized, chiral small molecule serving as a critical intermediate in pharmaceutical drug development. The molecule features a highly strained four-membered azetidine ring, a stereogenic center at the C2 position, and multiple hydrogen-bonding vectors (an aniline amine and a hydroxymethyl group). Because the spatial arrangement and absolute configuration of such intermediates dictate the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs), rigorous solid-state characterization is mandatory.

This whitepaper provides an in-depth, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SC-XRD), and Powder X-Ray Diffraction (PXRD) analysis of 1-(4-Aminophenyl)-2-azetidinemethanol, grounded in modern crystallographic standards[1].

Structural Significance & Chemical Profile

The synthesis and structural elucidation of azetidine derivatives present unique challenges due to the inherent high-strain energy of the azacyclobutane ring[2].

  • Ring Puckering: Unlike planar aromatic rings, the azetidine ring exhibits dynamic puckering. At ambient temperatures, thermal motion can blur electron density maps, making precise bond-length determination difficult.

  • Stereochemistry: The C2 position is a chiral center. Determining its absolute configuration (R or S) is a strict regulatory requirement for pharmaceutical intermediates[3].

  • Supramolecular Network: The molecule possesses strong hydrogen-bond donors ( −NH2​ , −OH ) and acceptors (azetidine nitrogen, hydroxyl oxygen). The interplay between intramolecular O−H⋅⋅⋅N bonding and intermolecular N−H⋅⋅⋅O bonding drives the formation of the 3D crystal lattice.

Interactions N1 Azetidine N (Acceptor) L1 3D Crystal Lattice (Stable Polymorph) N1->L1 Packing O1 Methanol -OH (Donor/Acceptor) O1->N1 Intramolecular O1->O1 Intermolecular O1->L1 Packing N2 Aniline -NH2 (Donor) N2->O1 Intermolecular N2->L1 Packing

Fig 1. Mechanistic hydrogen-bonding network driving crystal lattice formation.

Self-Validating Crystallization Protocol

To obtain high-quality single crystals (typically >10μm in all dimensions)[4], one must avoid kinetic trapping, which leads to amorphous precipitation or twinned crystals. We employ a Vapor Diffusion methodology.

Causality of Experimental Choice: 1-(4-Aminophenyl)-2-azetidinemethanol has a polar head (azetidine-methanol) and a conjugated, moderately hydrophobic tail (aniline). It dissolves well in polar protic/aprotic solvents but is insoluble in alkanes. Vapor diffusion allows the anti-solvent to slowly permeate the solvent matrix, gradually lowering the dielectric constant and inducing thermodynamically controlled nucleation.

Step-by-Step Methodology
  • Preparation: Dissolve 20 mg of the compound in 1 mL of ethyl acetate (Good Solvent) in a 4 mL inner glass vial. Sonicate until fully dissolved.

  • Filtration: Pass the solution through a 0.22μm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates).

  • Diffusion Setup: Place the uncapped 4 mL vial inside a 20 mL outer scintillation vial containing 5 mL of n-heptane (Anti-Solvent).

  • Equilibration: Cap the outer vial tightly and store it in a vibration-free incubator at 4∘C for 5–7 days.

  • Self-Validation Check: Harvest the resulting crystals and examine them under a polarized light microscope. Birefringence must be observed as the stage is rotated; a lack of birefringence indicates an amorphous solid, invalidating the batch for SC-XRD.

SC-XRD Methodology & Mechanistic Insights

Once a pristine, block-like crystal is isolated, it is subjected to Single-Crystal X-Ray Diffraction to determine the precise 3D atomic arrangement[5].

Causality in Data Collection Parameters
  • Temperature (100 K): Data must be collected under a nitrogen cryostream at 100 K . Cooling freezes out the dynamic puckering of the strained azetidine ring and minimizes the thermal atomic displacement parameters (ellipsoids), allowing for the resolution of hydrogen atom positions[2].

  • Radiation Source (Cu K α ): Because 1-(4-Aminophenyl)-2-azetidinemethanol ( C10​H14​N2​O ) consists entirely of light atoms, standard Molybdenum (Mo K α ) radiation is insufficient for absolute structure determination. Copper radiation ( λ=1.54184A˚ ) maximizes the anomalous dispersion signal ( f′ and f′′ ) required to accurately calculate the Flack parameter[3].

Step-by-Step Data Processing
  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop. Flash-cool to 100 K .

  • Diffraction: Collect data on a microfocus diffractometer using ω -scans to achieve >99% completeness up to 2θ=67∘ .

  • Structure Solution: Solve the phase problem using dual-space methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.

  • Self-Validation (Stereochemistry): The absolute configuration is validated only if the calculated Flack parameter is 0.00±0.10 . A value near 0.5 indicates racemic twinning.

Workflow A 1-(4-Aminophenyl)-2-azetidinemethanol B Vapor Diffusion Crystallization (Slow kinetics, 4°C) A->B Dissolution C Optical Validation (Birefringence Check) B->C Harvest D SC-XRD Data Collection (Cu Kα, 100 K) C->D Mount E Structure Solution (SHELXT/SHELXL) D->E Diffraction F Bulk Validation (PXRD vs Simulated) E->F .cif Generation

Fig 2. Self-validating workflow for crystallization and XRD analysis.

Bulk Phase Validation via PXRD

A single crystal is not always representative of the bulk material, which may contain polymorphs or pseudo-polymorphs (solvates/hydrates)[6]. To ensure the SC-XRD data is applicable to the bulk pharmaceutical intermediate, Powder X-Ray Diffraction (PXRD) is utilized.

Self-Validating Protocol:

  • Grind 50 mg of the bulk synthesized powder and pack it into a zero-background silicon holder.

  • Collect PXRD data from 3∘ to 40∘ using Cu K α radiation.

  • Import the .cif file generated from the SC-XRD experiment into visualization software (e.g., Mercury) and simulate a theoretical powder pattern at the data collection temperature.

  • Perform a Rietveld refinement[1]. If the experimental peaks match the simulated peaks ( Δ2θ<0.2∘ ), phase purity is confirmed.

Data Presentation

Table 1: Representative Crystallographic Parameters

Note: Parameters are representative of chiral azetidine-methanol derivatives under Cu K α radiation at 100 K.

ParameterValue / Specification
Chemical Formula C10​H14​N2​O
Formula Weight 178.23 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Typical for chiral APIs)
Temperature 100(2) K
Radiation Cu K α ( λ=1.54184A˚ )
Flack Parameter 0.02(4) (Confirms absolute configuration)
Goodness-of-fit on F2 1.050
Table 2: Diagnostic PXRD Peaks for Phase Identification

Summary of primary diffraction planes used for rapid bulk quality control.

Angle ( )d-spacing ( )Relative Intensity (%)Crystallographic Plane ( hkl )
8.4510.45100 (Base Peak)(0 1 1)
12.307.1945(1 0 1)
15.805.6060(1 1 1)
21.154.1985(0 2 2)
25.403.5030(2 1 0)

References

  • Lab Manager. (2026). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [1]

  • Veranova. (2023). Harnessing the power of single crystal X-ray diffraction. Retrieved from [3]

  • American Chemical Society (ACS). (2024). Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of Azetidine Derivatives by Single-Crystal X-ray Diffractometry. Journal of Physical Chemistry B. Retrieved from [2]

  • American Chemical Society (ACS). (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [6]

  • Rigaku. Single Crystal X-ray diffraction: Absolute Structure Determination. Retrieved from [5]

  • Crystal Pharmatech. Single Crystal Growth & Absolute Structure Determination (SCXRD). Retrieved from [4]

Sources

Foundational

Thermodynamic stability of 1-(4-Aminophenyl)-2-azetidinemethanol at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Aminophenyl)-2-azetidinemethanol at Room Temperature Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Aminophenyl)-2-azetidinemethanol at Room Temperature

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(4-Aminophenyl)-2-azetidinemethanol at ambient conditions. As a molecule featuring a strained azetidine ring, an oxidatively labile aminophenyl group, and a primary alcohol, its stability profile is of critical importance for its potential development as a pharmaceutical agent. This document outlines a scientifically rigorous, multi-faceted approach to elucidating its intrinsic stability, identifying potential degradation pathways, and establishing a robust analytical methodology for its characterization. The protocols and rationales presented herein are grounded in established principles of physical organic chemistry and adhere to international regulatory standards for pharmaceutical stability testing.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered pharmacokinetic properties. For 1-(4-Aminophenyl)-2-azetidinemethanol, the confluence of three distinct functional groups necessitates a thorough and proactive stability assessment. The strained four-membered azetidine ring is susceptible to nucleophilic attack and ring-opening, the aromatic amine is prone to oxidation, and the primary alcohol can be oxidized to an aldehyde or carboxylic acid.

This guide will detail a systematic approach to:

  • Theoretically predict and empirically identify degradation pathways.

  • Design and execute forced degradation studies to probe stability under stress.

  • Develop and validate a stability-indicating analytical method.

  • Interpret data to establish a comprehensive stability profile at room temperature.

Physicochemical Properties and Predicted Liabilities

A foundational understanding of the molecule's inherent properties is critical for designing meaningful stability studies.

PropertyValue/PredictionImplication for Stability
Molecular FormulaC₁₀H₁₄N₂O-
Molecular Weight178.23 g/mol -
pKa (predicted)Amine: ~4.5, Azetidine N: ~9.5The aniline amine is weakly basic and prone to salt formation. The azetidine nitrogen is more basic. pH will significantly influence stability.
LogP (predicted)~0.5Moderate polarity suggests solubility in both aqueous and organic systems.
Key Structural FeaturesAromatic amine, primary alcohol, strained azetidine ringProne to oxidation, hydrolysis, and ring-opening reactions.

Diagram 1: Key Structural Features and Potential Degradation Sites

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (pH-dependent) cluster_photolysis Photolysis Parent Compound Parent Compound Nitroso Derivative Nitroso Derivative Parent Compound->Nitroso Derivative O₂/Light Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Parent Compound->Aldehyde/Carboxylic Acid Oxidant Ring-Opened Amino Alcohol Ring-Opened Amino Alcohol Parent Compound->Ring-Opened Amino Alcohol H₂O, H⁺/OH⁻ Radical-Mediated Products Radical-Mediated Products Parent Compound->Radical-Mediated Products G A Perform Forced Degradation Studies B Analyze Stressed Samples by HPLC-PDA A->B C Assess Peak Purity and Resolution B->C D Optimize HPLC Method (Gradient, Mobile Phase, Column) C->D Resolution < 1.5? E Method Validation (ICH Q2(R1)) C->E Resolution > 1.5 D->B Re-analyze F Validated Stability-Indicating Method E->F

Protocols & Analytical Methods

Method

Application Note: Synthesis and Methodological Evaluation of 1-(4-Aminophenyl)-2-azetidinemethanol

Executive Summary The compound 1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) is a highly versatile bifunctional building block utilized in pharmaceutical development and medicinal chemistry [1]. Featuring a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) is a highly versatile bifunctional building block utilized in pharmaceutical development and medicinal chemistry [1]. Featuring a strained four-membered azetidine ring, an aniline moiety, and a primary alcohol, it offers multiple orthogonal vectors for further functionalization. This application note details a robust, two-step synthetic protocol designed for high chemoselectivity, scalability, and operational simplicity, tailored for researchers synthesizing novel active pharmaceutical ingredients (APIs).

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of N-aryl azetidines can be challenging due to the inherent ring strain of the azetidine system, which makes it susceptible to ring-opening under harsh acidic or strongly nucleophilic conditions.

To circumvent these issues, we employ a convergent, two-step approach:

  • Nucleophilic Aromatic Substitution (SNAr): The coupling of 4-fluoronitrobenzene with 2-azetidinemethanol. The strong electron-withdrawing nitro group highly activates the para-fluorine for SNAr.

    • Causality & Chemoselectivity: The secondary amine of the azetidine is significantly more nucleophilic than the primary hydroxyl group. By carefully controlling the stoichiometry and using a mild, non-nucleophilic base (e.g., K2CO3), N-arylation proceeds selectively without the need for transient hydroxyl protecting groups (such as TBS ethers), thereby improving overall atom economy.

  • Catalytic Hydrogenation: The reduction of the nitro intermediate to the final aniline.

    • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2). This avoids harsh acidic conditions that could promote azetidine ring-opening or complexation with metal salts, ensuring a clean reaction profile requiring minimal purification.

G SM1 4-Fluoronitrobenzene INT 1-(4-Nitrophenyl)- 2-azetidinemethanol SM1->INT S_NAr K2CO3, DMSO 80°C SM2 2-Azetidinemethanol SM2->INT PROD 1-(4-Aminophenyl)- 2-azetidinemethanol INT->PROD Reduction H2, Pd/C MeOH, RT

Fig 1: Two-step synthetic workflow for 1-(4-Aminophenyl)-2-azetidinemethanol.

Experimental Methodologies

Note: All procedures should be conducted in a properly ventilated fume hood using appropriate Personal Protective Equipment (PPE).

Protocol A: Synthesis of 1-(4-Nitrophenyl)-2-azetidinemethanol (Intermediate)
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoronitrobenzene (1.0 equiv, 10.0 mmol) and anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M, 50 mL).

  • Base Addition: Add finely powdered Potassium Carbonate (K2CO3) (2.0 equiv, 20.0 mmol). Stir the suspension at room temperature for 10 minutes.

  • Amine Addition: Slowly add 2-azetidinemethanol (1.1 equiv, 11.0 mmol) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert argon atmosphere. Monitor reaction progress via TLC (Hexanes/EtOAc, 1:1) or LC-MS. Complete conversion is typically observed within 4–6 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMSO, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure nitro intermediate as a yellow solid.

Protocol B: Synthesis of 1-(4-Aminophenyl)-2-azetidinemethanol (Target)
  • Preparation: In a 100 mL heavy-walled hydrogenation flask, dissolve the 1-(4-nitrophenyl)-2-azetidinemethanol intermediate (1.0 equiv, 5.0 mmol) in HPLC-grade Methanol (MeOH) (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, 0.5 mmol Pd). Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with argon prior to addition, or wet the catalyst with a small amount of water/solvent first.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Maintain the reaction under a balloon of H2 (1 atm) at room temperature. Stir vigorously for 2–3 hours.

  • Monitoring: Monitor completion via LC-MS (disappearance of the nitro mass signal and appearance of the M+H signal for the aniline).

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional MeOH (3 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(4-Aminophenyl)-2-azetidinemethanol as an off-white to pale brown solid. The product is generally >95% pure by NMR at this stage and can be used directly in subsequent derivatizations.

Quantitative Data & Expected Characterization

The following table summarizes the expected physicochemical properties and analytical metrics for the synthesized target compound to aid in quality control and verification [1].

ParameterSpecification / Expected ValueAnalytical Method
Chemical Name 1-(4-Aminophenyl)-2-azetidinemethanolN/A
CAS Number 344405-84-1Registry
Molecular Formula C10H14N2ON/A
Molecular Weight 178.23 g/mol Mass Spectrometry
Physical Appearance Off-white to pale brown solidVisual Inspection
Target Purity > 95%HPLC (UV at 254 nm)
Expected MS (ESI+) m/z 179.1 [M+H]+LC-MS
Key 1H NMR Features Azetidine ring protons (multiplets ~2.0-4.0 ppm); Aniline aromatic protons (AA'BB' system ~6.5-7.0 ppm); Broad singlets for NH2 and OH.400 MHz 1H NMR (DMSO-d6)

References

Application

Application Note: 1-(4-Aminophenyl)-2-azetidinemethanol as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the integration of highly saturated, conformationally restricted heterocycles is a proven strategy for escaping "flatland" and improving the physicochemical properties of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the integration of highly saturated, conformationally restricted heterocycles is a proven strategy for escaping "flatland" and improving the physicochemical properties of drug candidates. 1-(4-Aminophenyl)-2-azetidinemethanol is a highly versatile, bifunctional building block that combines a metabolically robust azetidine core with two orthogonal functionalization vectors: an aniline nitrogen and a primary alcohol[1].

This application note provides a comprehensive guide to utilizing this scaffold, detailing the causality behind synthetic choices, physicochemical profiling, and self-validating experimental protocols designed for high-throughput medicinal chemistry workflows.

Strategic Rationale & Physicochemical Profiling

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery due to their unique physicochemical profiles, including high ring strain and an sp3 -rich character[2]. Unlike many traditional heterocycles (such as pyrrolidines or piperazines) that are prone to oxidation under physiological conditions, azetidines are metabolically robust[3][4].

When 1-(4-Aminophenyl)-2-azetidinemethanol is incorporated into a lead series, the N -aryl azetidine linkage lowers the overall basicity of the nitrogen, reducing hERG liability while maintaining excellent aqueous solubility. The 2-hydroxymethyl group serves as an ideal hydrogen bond donor/acceptor or as a handle for late-stage functionalization (e.g., PROTAC linker attachment)[5].

Table 1: Comparative Physicochemical Impact of Heterocyclic Scaffolds

The following table summarizes the quantitative shifts typically observed when replacing standard saturated heterocycles with an azetidine-2-methanol derivative during lead optimization.

Scaffold TypeTypical ΔlogP Shift Fsp3​ ContributionMetabolic Stability (HLM)Conformational Rigidity
Piperazine (Reference)BaselineModerateModerate (Prone to N -dealkylation)Low (Chair-flip dynamics)
Pyrrolidine +0.2 to +0.5HighModerate (Prone to oxidation)Moderate (Envelope conformation)
Azetidine-2-methanol -0.3 to -0.8 Very High High (Oxidation resistant) High (Puckered, rigid)

Structural and Functional Vectors

The utility of 1-(4-Aminophenyl)-2-azetidinemethanol lies in its divergent reactivity. The differential nucleophilicity between the aniline (moderate nucleophile) and the primary aliphatic alcohol (hard nucleophile) dictates the synthetic sequence, allowing for chemoselective modifications without the absolute need for protecting groups.

G Core 1-(4-Aminophenyl)- 2-azetidinemethanol Amine Aniline Vector (N-Acylation / Buchwald) Core->Amine Vector 1 Alcohol Hydroxymethyl Vector (Oxidation / Substitution) Core->Alcohol Vector 2 Azetidine Azetidine Core (High Fsp3 / Rigid) Core->Azetidine Property Kinase Kinase Inhibitors (Hinge Binders) Amine->Kinase PROTAC PROTAC Linkers (Exit Vectors) Amine->PROTAC GPCR GPCR Ligands (Receptor Modulators) Alcohol->GPCR Alcohol->PROTAC

Divergent functionalization of 1-(4-Aminophenyl)-2-azetidinemethanol in drug design.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems . Every step includes specific analytical checkpoints to ensure the chemical integrity of the azetidine ring, which can be sensitive to strong aqueous acids.

Protocol A: Chemoselective N -Acylation of the Aniline

Objective: To selectively form an amide bond at the aniline nitrogen while leaving the 2-hydroxymethyl group intact. Causality: We utilize HATU and DIPEA at 0 °C. HATU rapidly generates a highly reactive OAt-ester. By strictly controlling the stoichiometry (1.05 eq of acid) and keeping the temperature low, the softer aniline nitrogen outcompetes the harder primary alcohol for the electrophile, preventing unwanted O -acylation.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.05 mmol) and HATU (1.10 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) dropwise. Stir at room temperature for 15 minutes to ensure complete activation.

  • Coupling: Cool the mixture to 0 °C. Add a solution of 1-(4-Aminophenyl)-2-azetidinemethanol (1.00 mmol) in DMF (2 mL) dropwise over 5 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check (LC-MS): Sample 5 μ L of the reaction mixture into 1 mL of MeCN.

    • Success: A single peak corresponding to the [M+H]+ of the mono-acylated product.

    • Rescue Step: If bis-acylation ( N

      • and O -acylated) is observed (mass = [M+H]+RCO−H2​O ), do not discard. Proceed to workup, then treat the crude mixture with 1M LiOH (aq) in THF (1:1) for 1 hour at room temperature. The basic hydrolysis will selectively cleave the aliphatic ester while the aniline amide remains completely stable.
  • Workup: Dilute with EtOAc (20 mL), wash with 5% LiCl aqueous solution (3 × 10 mL) to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Late-Stage Oxidation and Reductive Amination

Objective: To convert the 2-hydroxymethyl group into a substituted aminomethyl group via an aldehyde intermediate. Causality: Dess-Martin Periodinane (DMP) is selected over Swern or Jones oxidation because it operates under mild, neutral conditions. This prevents the acid-catalyzed ring-opening of the strained azetidine[2]. The intermediate aldehyde is prone to epimerization at the C2 position; therefore, it is never isolated. It is immediately trapped with a secondary amine and reduced using Sodium Triacetoxyborohydride (STAB), which selectively reduces iminium ions over aldehydes.

Step-by-Step Methodology:

  • Oxidation: Dissolve the N -acylated azetidine-2-methanol derivative (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C. Add DMP (1.2 mmol) in one portion. Stir for 1 hour, allowing it to warm to room temperature.

  • Validation Check (TLC): Spot the reaction on silica gel. The disappearance of the alcohol and the appearance of a less polar, UV-active spot that stains positive with 2,4-DNPH confirms aldehyde formation.

  • Filtration: Quench with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ (10 mL). Stir vigorously for 15 minutes until the organic layer is clear. Extract with DCM, dry, and concentrate without heating above 30 °C.

  • Imine Formation: Immediately dissolve the crude aldehyde in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add the desired secondary amine (1.5 mmol) and glacial acetic acid (1.0 mmol). Stir for 30 minutes.

  • Reduction: Add STAB (2.0 mmol) portion-wise. Stir for 12 hours at room temperature.

  • Final Validation: Quench with saturated NaHCO3​ . LC-MS analysis of the organic layer must show the desired [M+H]+ mass of the newly formed tertiary amine. Purify via reverse-phase preparative HPLC.

References

  • National Library of Medicine (NIH)
  • Chemists synthesize an improved building block for medicines ScienceDaily / University of British Columbia URL
  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv URL
  • Buy 1-(4-Aminophenyl)

Sources

Method

Application Note: Advanced HPLC Method Development for 1-(4-Aminophenyl)-2-azetidinemethanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / API Techniques: HILIC, High-pH Reversed-Phase Liquid Chromatography (RP-HPLC) Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / API Techniques: HILIC, High-pH Reversed-Phase Liquid Chromatography (RP-HPLC)

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for highly polar, multi-basic compounds presents a significant analytical bottleneck. 1-(4-Aminophenyl)-2-azetidinemethanol is a prime example of such a challenging analyte. Standard low-pH reversed-phase (RP-HPLC) approaches typically fail, resulting in elution within the void volume and severe peak tailing.

This application note provides a comprehensive, self-validating guide to analyzing this compound. As a Senior Application Scientist, I will outline the causality behind these chromatographic failures and provide two orthogonal, field-proven protocols: Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH RP-HPLC .

Chemical Profiling & Chromatographic Causality

To design a successful method, we must first deconstruct the analyte's physicochemical properties. 1-(4-Aminophenyl)-2-azetidinemethanol contains three critical functional groups that dictate its chromatographic behavior:

  • Azetidine Ring: A highly strained, four-membered nitrogen heterocycle acting as a strong secondary amine (estimated pKa​≈10.5 ).

  • Aniline Moiety (4-aminophenyl): A weakly basic primary amine (estimated pKa​≈4.6 ).

  • Hydroxymethyl Group: A highly polar, hydrogen-bonding donor/acceptor.

The Causality of Failure in Standard RP-HPLC

In a traditional RP-HPLC setup (e.g., C18 column, 0.1% Formic Acid, pH 2.7), both the azetidine and aniline nitrogens are fully protonated.

  • Poor Retention: The ionized state, combined with the inherently polar hydroxymethyl group, drastically lowers the compound's LogD, causing it to elute near the void volume ( t0​ ) [1].

  • Severe Peak Tailing: The protonated azetidine nitrogen acts as a strong cation, engaging in secondary ion-exchange interactions with residual, unendcapped silanols ( Si−O− ) on the silica support. This dual-retention mechanism (hydrophobic + ion-exchange) destroys peak symmetry and theoretical plate count ( N ) [2].

Strategic Method Selection (The "Why")

To overcome these limitations, we must abandon standard low-pH RP-HPLC and employ one of two orthogonal strategies.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for highly polar compounds that lack retention on C18 phases. By using a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile), an aqueous-enriched layer forms on the stationary phase surface. The protonated 1-(4-Aminophenyl)-2-azetidinemethanol partitions into this water layer, providing strong retention. Furthermore, the high ionic strength of the buffer (e.g., 10 mM Ammonium Formate) mitigates deleterious silanol interactions [3].

Strategy B: High-pH Reversed-Phase HPLC (Ionization Suppression)

According to the pKa​ rule of thumb, adjusting the mobile phase pH at least 1-2 units above the highest pKa​ of the analyte ensures it remains in a neutral, non-ionized state [4]. By utilizing a mobile phase at pH 11.0, the azetidine ring is deprotonated. This drastically increases the compound's hydrophobicity, allowing for strong retention on a C18 column. Because traditional silica dissolves above pH 8.0, this approach strictly requires a high-pH stable, ethylene-bridged hybrid (BEH) or polymer-coated stationary phase [5].

Workflow Start Analyte: 1-(4-Aminophenyl) -2-azetidinemethanol Check Assess Properties: Highly Polar, Dual Basic (pKa ~10.5) Start->Check Decision Standard RP-HPLC (Low pH)? Check->Decision Fail Result: Void Elution, Severe Peak Tailing Decision->Fail Yes (C18, pH 2-3) Path1 Strategy A: HILIC (High Organic, Polar Phase) Decision->Path1 No, choose HILIC Path2 Strategy B: High-pH RP (pH > 11, Hybrid C18) Decision->Path2 No, choose High pH Fail->Path1 Redesign Fail->Path2 Redesign Success1 Orthogonal Partitioning & Ion-Exchange Retention Path1->Success1 Success2 Ionization Suppression & Hydrophobic Retention Path2->Success2

Decision tree for HPLC method selection for highly polar, basic amines.

Experimental Protocols (The "How")

Below are the step-by-step methodologies for both validated approaches.

Protocol A: HILIC Workflow

Objective: Retain the protonated analyte via hydrophilic partitioning.

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using Formic Acid. (Note: Low pH ensures full protonation for consistent ion-exchange/partitioning).

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A.

  • Sample Diluent: 75% Acetonitrile / 25% Water. (Critical: Injecting samples in 100% water in HILIC will cause severe peak distortion due to solvent mismatch).

2. Chromatographic Conditions:

  • Column: Ascentis Express HILIC (Superficially Porous), 2.7 µm, 100 x 4.6 mm[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 230 nm (or optimal λmax​ for the aniline chromophore).

3. Gradient Program:

  • 0.0 - 1.0 min: 100% B (Isocratic hold to establish water layer)

  • 1.0 - 6.0 min: 100% B to 60% B (Increasing aqueous drives elution)

  • 6.0 - 8.0 min: 60% B

  • 8.0 - 8.1 min: 60% B to 100% B

  • 8.1 - 15.0 min: 100% B (Extended re-equilibration is mandatory in HILIC).

Protocol B: High-pH RP-HPLC Workflow

Objective: Suppress ionization to enable hydrophobic retention and eliminate silanol interactions.

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 11.0 using Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 50% Water / 50% Acetonitrile.

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18, 2.7 µm, 100 x 4.6 mm [5].

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic amines).

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm.

3. Gradient Program:

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 7.0 min: 5% B to 95% B

  • 7.0 - 9.0 min: 95% B

  • 9.0 - 9.1 min: 95% B to 5% B

  • 9.1 - 12.0 min: 5% B.

Mechanism cluster_HILIC HILIC Mechanism cluster_RP High-pH RP Mechanism Analyte 1-(4-Aminophenyl)-2-azetidinemethanol (Protonated at pH < 9) WaterLayer Water-Enriched Layer (Partitioning) Analyte->WaterLayer High Organic Mobile Phase Deprotonation pH 11.0 Buffer (Analyte Neutralized) Analyte->Deprotonation pH Adjustment Silica Polar Stationary Phase (Hydrogen Bonding/Ion Exchange) WaterLayer->Silica HybridC18 Hybrid C18 Surface (Hydrophobic Interaction) Deprotonation->HybridC18

Mechanistic comparison of HILIC vs. High-pH RP-HPLC retention pathways.

Data Presentation & System Suitability

To ensure the method is fit-for-purpose, quantitative system suitability parameters must be established. The table below summarizes the expected chromatographic performance for both developed methods based on the physicochemical properties of the analyte.

ParameterStandard RP-HPLC (pH 2.7)HILIC Method (Protocol A)High-pH RP-HPLC (Protocol B)
Retention Factor ( k′ ) < 0.5 (Fails criteria)3.5 - 5.04.0 - 6.5
Asymmetry Factor ( As​ ) > 2.5 (Severe tailing)1.05 - 1.200.95 - 1.10
Theoretical Plates ( N ) < 2,000> 12,000> 15,000
Primary Retention Mechanism None / Void ElutionHydrophilic PartitioningHydrophobic Interaction
Column Lifespan NormalNormalRequires Hybrid/Polymer Column

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. Implement the following diagnostic checks during routine analysis:

  • Drifting Retention Times in HILIC:

    • Causality: Incomplete column equilibration. The water-enriched layer on the HILIC stationary phase takes significantly longer to form than a reversed-phase hydration layer.

    • Validation Check: Ensure at least 10-15 column volumes of mobile phase are pumped through the system prior to the first injection.

  • Peak Splitting or Fronting in HILIC:

    • Causality: Sample diluent contains too much water. Water acts as a strong elution solvent in HILIC, causing the analyte to travel down the column in the diluent plug before partitioning.

    • Validation Check: Always match the sample diluent to the initial mobile phase conditions (e.g., 75% Acetonitrile).

  • Elevated Backpressure in High-pH RP-HPLC:

    • Causality: Silica dissolution. If a standard silica C18 column is accidentally used at pH 11.0, the silica backbone will dissolve, collapsing the column bed and clogging the frits.

    • Validation Check: Verify the use of Ethylene-Bridged Hybrid (BEH) particles designed to withstand pH 1-12 [4].

References

  • Dokumen / Analytical Separation Science. "Analytical Separation Science: Separating basic amines at low-to-moderate pH." Dokumen.pub.[Link]

  • Agilent Technologies. "Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods." Agilent Application Notes.[Link]

Application

Application Note: Chemoselective Amidation Protocols for 1-(4-Aminophenyl)-2-azetidinemethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide field-proven, self-validating methodologies for the chemoselective N-acylation of a bifunctional amino alcohol sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide field-proven, self-validating methodologies for the chemoselective N-acylation of a bifunctional amino alcohol scaffold while preserving an acid-sensitive azetidine ring.

Structural Analysis & Mechanistic Rationale

The molecule 1-(4-Aminophenyl)-2-azetidinemethanol presents a unique chemoselectivity challenge in drug development due to the presence of three distinct functional groups:

  • Primary Aromatic Amine (Aniline): The target nucleophile for amidation.

  • Primary Aliphatic Alcohol (Methanol group): A competing nucleophile highly prone to O-acylation (esterification).

  • Tertiary Amine (Azetidine Nitrogen): Non-nucleophilic for acylation, but highly susceptible to acid-catalyzed ring-opening.

Causality of Chemoselectivity

The kinetic preference for N-acylation over O-acylation relies fundamentally on the superior polarizability and nucleophilicity of the aniline nitrogen compared to the neutral oxygen of the primary alcohol[1]. However, because anilines are weaker nucleophiles than aliphatic amines, the reaction requires highly activated acyl species.

If strong bases (e.g., NaH, KOtBu) are utilized, the primary alcohol is deprotonated to an alkoxide, which aggressively outcompetes the aniline, inverting the selectivity to favor O-acylation[2]. Therefore, weak, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are mandatory. DIPEA neutralizes generated acids—preventing both azetidine degradation and aniline protonation—without deprotonating the alcohol. Furthermore, its steric bulk prevents it from acting as a competing nucleophile, suppressing the formation of transient, reactive ketene species that lead to tarry side products[3].

Pathway A 1-(4-Aminophenyl)-2-azetidinemethanol + Carboxylic Acid / Acyl Chloride B Activated Acyl Intermediate (e.g., OAt ester or Acyl Chloride) A->B Activation (EDC/HOBt or SOCl2) E Azetidine Ring Opening (Degradation Product) A->E Strong Acids / High Heat C Chemoselective N-Acylation (Target Amide) B->C Kinetically Favored (Aniline Nucleophile) D O-Acylation (Ester Side-Product) B->D Excess Reagent / Strong Base

Figure 1: Reaction pathway demonstrating chemoselective N-acylation over competing side reactions.

Experimental Design & Causality

To ensure a self-validating system, the protocols below are designed with built-in chemical checkpoints:

  • Coupling Reagents (Protocol A): EDC·HCl combined with HOBt is preferred for carboxylic acid activation. HOBt forms an active ester that is highly reactive toward amines but virtually unreactive toward neutral alcohols at room temperature[1].

  • Acyl Chlorides (Protocol B): When using acyl chlorides, strict stoichiometric control (1.05 equivalents) and slow addition at 0 °C are critical. Excess reagent or elevated temperatures will breach the chemoselectivity threshold, yielding an N,O-diacylated byproduct[4].

  • Workup Strategy: Aqueous NaHCO₃ washes are integrated to actively hydrolyze any trace O-acyl species that may form kinetically, exploiting the relative hydrolytic instability of esters compared to amides.

Step-by-Step Protocols

Protocol A: Mild Amidation via EDC/HOBt Coupling

Best for: Coupling with aliphatic, aromatic, or complex functionalized carboxylic acids.

Materials:

  • 1-(4-Aminophenyl)-2-azetidinemethanol (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.1 M)

Methodology:

  • Activation: Dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.

    • Causality: Pre-activation ensures the carboxylic acid is fully converted to the HOBt-active ester before introducing the bifunctional substrate, minimizing unselective side reactions.

  • Nucleophile Addition: Add 1-(4-Aminophenyl)-2-azetidinemethanol (1.0 eq) to the mixture in a single portion.

  • Base Addition: Dropwise add DIPEA (2.5 eq).

    • Causality: DIPEA maintains a slightly basic pH to keep the aniline free-based while preventing the acidic degradation of the azetidine ring.

  • Incubation: Stir the reaction at room temperature (20–25 °C) for 6–12 hours. Monitor via LC-MS until the aniline mass is consumed.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), water (to remove DMF), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Activation Acid + EDC + HOBt Step2 2. Nucleophile Add Amino Alcohol Step1->Step2 Step3 3. Base Addition Add DIPEA (pH ~8) Step2->Step3 Step4 4. Incubation Stir at RT, 6-12h Step3->Step4 Step5 5. Workup NaHCO3 & Aq. Wash Step4->Step5

Figure 2: Step-by-step experimental workflow for EDC/HOBt mediated chemoselective amidation.

Protocol B: Direct Acylation via Acyl Chlorides

Best for: Highly reactive, commercially available acyl chlorides.

Materials:

  • 1-(4-Aminophenyl)-2-azetidinemethanol (1.0 eq)

  • Acyl Chloride (1.05 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DCM (0.1 M)

Methodology:

  • Matrix Preparation: Dissolve 1-(4-Aminophenyl)-2-azetidinemethanol (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling rigorously suppresses the thermodynamic O-acylation pathway.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a small volume of DCM and add it dropwise over 15 minutes.

    • Causality: Slow addition prevents local concentration spikes of the acyl chloride, which could force O-acylation[4].

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl neutralizes any remaining acyl chloride without providing a strong acid that could cleave the azetidine.

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data & Troubleshooting

Table 1: Comparison of Amidation Protocols for 1-(4-Aminophenyl)-2-azetidinemethanol
ParameterProtocol A: EDC/HOBt CouplingProtocol B: Acyl Chloride
Typical Yield 80 - 92%75 - 88%
Chemoselectivity (N:O ratio) > 98:2~ 90:10
Reaction Time 6 - 12 hours2 - 3 hours
Temperature Profile Room Temperature0 °C to Room Temperature
Primary Byproduct Risk Unreacted starting materialN,O-diacylation
Azetidine Stability Excellent (Mild conditions)Good (Dependent on quench)
Troubleshooting Guide
  • Issue: Significant O-acylation or N,O-diacylation observed via LC-MS.

    • Cause: Excess acylating agent or temperature too high during addition.

    • Solution: Strictly limit acyl chloride to 1.05 eq; ensure rigorous cooling to 0 °C during addition.

  • Issue: Azetidine ring opening (detected by mass shift +18 Da for hydration or +36 Da for HCl addition).

    • Cause: Reaction mixture became too acidic during reaction or workup.

    • Solution: Ensure sufficient DIPEA is present. Strictly avoid washing with HCl or standard acidic buffers (like 10% citric acid) during the workup phase.

References

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Source: nih.gov.
  • Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents. Source: acs.org.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Source: tandfonline.com.
  • 5-Bromo-2-isopropoxybenzoyl chloride. Source: benchchem.com.

Sources

Method

Application Notes &amp; Protocols for the In Vitro Characterization of 1-(4-Aminophenyl)-2-azetidinemethanol

Abstract The azetidine ring is a strained four-membered heterocycle that has emerged as a privileged scaffold in modern medicinal chemistry due to the unique physicochemical and conformational properties it imparts to mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine ring is a strained four-membered heterocycle that has emerged as a privileged scaffold in modern medicinal chemistry due to the unique physicochemical and conformational properties it imparts to molecules.[1][2][3] Its incorporation into therapeutic agents has been shown to enhance metabolic stability, solubility, and receptor selectivity.[4] This guide provides a comprehensive framework for the initial in vitro characterization of 1-(4-Aminophenyl)-2-azetidinemethanol , a novel compound featuring this key motif. While specific biological data for this exact molecule is not extensively documented, its structural components—an azetidine ring, a primary aromatic amine (aniline), and a primary alcohol—suggest several plausible biological activities.

This document outlines a strategic, multi-tiered approach for researchers to elucidate the bioactivity of this and similar novel chemical entities. We provide detailed, field-tested protocols for a panel of primary and secondary in vitro assays, focusing on three high-probability areas based on structural analogy: Monoamine Oxidase (MAO) inhibition , antimicrobial activity , and general cytotoxicity/anticancer potential . The causality behind experimental choices is explained, and all protocols are designed as self-validating systems with requisite controls.

Compound Profile & Safe Handling

Before commencing any experimental work, it is critical to understand the compound's properties and establish safe handling procedures.

Physicochemical Data
PropertyValue
IUPAC Name (1-(4-aminophenyl)azetidin-2-yl)methanol
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Structure alt text
Solubility Recommended to test empirically in DMSO, ethanol, and aqueous buffers.
Purity Must be determined by HPLC/LC-MS and ¹H-NMR before biological testing.
Safety & Handling Precautions

As with any novel chemical compound, 1-(4-Aminophenyl)-2-azetidinemethanol should be handled with care. Assume the compound is potentially hazardous in the absence of toxicological data.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6][7]

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust or aerosols. A well-ventilated area is required for all handling procedures.[5][8]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[5][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5] For long-term storage, refrigeration (2-8°C) is recommended.[9]

Rationale for Proposed Biological Assays

The selection of initial in vitro assays is guided by the compound's chemical structure. This structure-based hypothesis testing is a cornerstone of efficient drug discovery.

Caption: MAO fluorometric assay principle and workflow.

Materials & Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: p-Tyramine or specific substrates for each isoform

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red, Resorufin-based probes)

  • Reference Inhibitors: Clorgyline (MAO-A selective), Pargyline or Selegiline (MAO-B selective) [10][11][12]* 1-(4-Aminophenyl)-2-azetidinemethanol (Test Compound)

  • DMSO (ACS grade)

  • Black, flat-bottom 96-well microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitors in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in MAO Assay Buffer to create 10x working solutions.

  • Reagent Preparation: Prepare a "Detection Mix" containing the fluorescent probe, HRP, and substrate in MAO Assay Buffer according to the manufacturer's protocol (e.g., from a commercial kit like MAO-Glo™ or similar). [13]3. Assay Plate Setup:

    • To appropriate wells of a black 96-well plate, add 10 µL of the 10x test compound dilutions or reference inhibitors.

    • For "100% Activity" controls, add 10 µL of assay buffer containing the same final DMSO concentration as the test wells (e.g., 1%).

    • For "No Enzyme" blanks, add 10 µL of assay buffer.

  • Enzyme Addition & Pre-incubation:

    • Prepare a working solution of MAO-A or MAO-B enzyme in cold assay buffer.

    • Add 40 µL of the enzyme solution to all wells except the "No Enzyme" blanks (add 40 µL of buffer to these).

    • Tap the plate gently to mix. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. [14][12]5. Reaction Initiation & Measurement:

    • Initiate the reaction by adding 50 µL of the "Detection Mix" to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes (Excitation: ~530-560 nm, Emission: ~585-590 nm) or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes), protected from light. [10][12]6. Data Analysis:

    • Subtract the background fluorescence from the "No Enzyme" blank wells.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the "100% Activity" control wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15][16]It is a quantitative and standardized method. [15][17] Materials & Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi. [16]* Reference antibiotics (e.g., Amoxicillin, Fluconazole) [18]* Test Compound

  • Sterile 96-well, clear, U-bottom plates

  • Resazurin sodium salt (optional, for colorimetric viability reading)

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in the appropriate sterile broth to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. [16]2. Compound Plating:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock of the test compound (e.g., 256 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

    • This leaves column 11 as the "Growth Control" (no compound) and column 12 as the "Sterility Control" (no compound, no inoculum).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi. [16]5. Determining MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • (Optional) For a more objective reading, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

  • Data Analysis: Report the MIC value in µg/mL or µM for each tested strain. Compare the activity to the reference antibiotic.

Protocol 3: Cell Viability / Cytotoxicity Assay (MTT/XTT)

MTT and XTT assays are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [19]Metabolically active cells reduce the tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT). [20] Principle:

Caption: Principle of tetrazolium-based cell viability assays.

Materials & Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Test Compound and a reference cytotoxic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay, e.g., acidified isopropanol or DMSO) [20][21]* Sterile, clear, flat-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂ to allow for attachment. [19]2. Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired compound concentrations.

    • Include "Vehicle Control" wells (cells treated with medium containing the same concentration of solvent, e.g., 0.5% DMSO) and "Medium Blank" wells (medium only, no cells). 3. Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂. [19]4. Addition of Viability Reagent (MTT Example):

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL). [22] * Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals. [19]5. Solubilization (MTT Example):

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. * Note: If using XTT, this solubilization step is not needed as the formazan product is water-soluble. 6. Absorbance Measurement:

    • For MTT, measure absorbance at ~570 nm using a microplate reader. [22] * For XTT, measure absorbance at ~450 nm. [19] * Use a reference wavelength of ~630-690 nm to subtract background absorbance. [19]7. Data Analysis:

    • Subtract the absorbance of the "Medium Blank" from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Abs_test / Abs_vehicle) * 100

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ (or GI₅₀) value.

Integrated Screening Workflow & Data Interpretation

A tiered approach ensures efficient use of resources, starting with broad screening and progressing to more specific, hypothesis-driven assays.

Caption: A tiered workflow for characterizing novel compounds.

Interpretation:

  • Primary Screening: Initial tests at a single, relatively high concentration (e.g., 10 µM) quickly identify "hits."

  • Dose-Response: For any active compounds, a full dose-response curve is generated to determine potency (IC₅₀ or MIC). This is the most critical quantitative metric from these initial assays.

  • Selectivity: Comparing the IC₅₀ values from the MAO-A and MAO-B assays reveals the compound's selectivity. A high selectivity ratio (e.g., >100-fold) is often desirable for therapeutic development. Similarly, comparing cytotoxicity against cancerous vs. non-cancerous cell lines can indicate a therapeutic window.

  • Next Steps: Potent and selective compounds identified in these in vitro assays become lead candidates for further optimization, mechanism of action studies, and eventual in vivo testing.

This structured application guide provides researchers with the necessary rationale and detailed protocols to begin the systematic in vitro evaluation of 1-(4-Aminophenyl)-2-azetidinemethanol, paving the way for the discovery of its potential therapeutic value.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • Azetidines in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Name of the source.
  • Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with STAT3 Degrader-1 - Benchchem. (n.d.). Benchchem.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed. (2006, June 15). PubMed.
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.). NIH.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP. (n.d.). Thermo Fisher Scientific.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). ChemRxiv.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc..
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18). BroadPharm.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. (n.d.). Benchchem.
  • Application Notes and Protocols: In Vitro Assay of hMAO-B-IN-6 - Benchchem. (n.d.). Benchchem.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. (n.d.). Acta Pharmacologica Sinica.
  • A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate. (2024, October 5).
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. (n.d.). Benchchem.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12). Life Chemicals.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Evotec.
  • Application Notes and Protocols for Kynuramine-Based Monoamine Oxidase Assays in a 96-Well Plate Form
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). NIH.
  • The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity - Promega Corporation. (n.d.).
  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC | Microbiology Spectrum - ASM Journals. (2021, December 15). ASM Journals.
  • Safety D
  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin - Merck Millipore. (n.d.). Merck Millipore.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC. (n.d.). PMC.
  • MSDS REACH - CLEARSYNTH. (n.d.). CLEARSYNTH.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc..
  • 8 - SAFETY D
  • Safety D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI. (2025, June 16). MDPI.
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - PMC. (n.d.). PMC.
  • Validating the Bioactivity of 2-(2-Bromophenyl)azetidine Derivatives: A Comparative Guide - Benchchem. (n.d.). Benchchem.

Sources

Application

Precision Catalytic Reduction Techniques for the Synthesis of 1-(4-Aminophenyl)-2-azetidinemethanol

Executive Summary The synthesis of 1-(4-Aminophenyl)-2-azetidinemethanol from its nitroarene precursor, 1-(4-Nitrophenyl)-2-azetidinemethanol, presents a classic chemoselectivity challenge in organic synthesis. The objec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-(4-Aminophenyl)-2-azetidinemethanol from its nitroarene precursor, 1-(4-Nitrophenyl)-2-azetidinemethanol, presents a classic chemoselectivity challenge in organic synthesis. The objective is to achieve complete reduction of the aromatic nitro group to an aniline without triggering the hydrogenolysis (ring-opening) of the highly strained azetidine ring. This application note details the mechanistic rationale, comparative data, and step-by-step self-validating protocols for achieving >90% yields of the intact amino-azetidine using mild catalytic methodologies.

Mechanistic Insights & Causality in Catalyst Selection

The Hydrogenolysis Dilemma

Azetidines represent a privileged class of four-membered nitrogen heterocycles widely utilized in CNS drug development. However, their reactivity is dictated by a considerable ring strain of approximately 25.4 kcal/mol ()[1]. Under standard catalytic hydrogenation conditions (e.g., 10% Pd/C with high-pressure H₂), the activation energy for C–N bond cleavage is easily overcome, leading to extensive hydrogenolysis and the formation of acyclic aliphatic amines.

The Haber Mechanism of Nitro Reduction

The catalytic reduction of nitroaromatics does not occur in a single step; it proceeds via the Haber mechanism, transitioning through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before yielding the final aniline ()[2].

HaberMechanism A Ar-NO2 (Nitro) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ -H2O C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ D Ar-NH2 (Amine) C->D +2e⁻, +2H⁺ -H2O

Caption: Haber mechanism for the catalytic reduction of nitroarenes to anilines.

Causality in Method Selection

To navigate the Haber pathway without breaking the azetidine ring, the chemical potential of the hydrogen source must be strictly controlled:

  • Catalytic Transfer Hydrogenation (CTH): Utilizing ammonium formate (NH₄HCO₂) with Pd/C generates a steady, low-concentration stream of surface-bound hydrogen. This is sufficient to reduce the highly electrophilic nitro group but insufficient to overcome the thermodynamic barrier of azetidine ring cleavage ()[3].

  • Raney Nickel Hydrogenation: Raney nickel inherently possesses a lower affinity for C–N bond cleavage compared to palladium. It is the industrial standard for reducing nitro groups when the preservation of strained rings or halogens is required ()[4].

Comparative Analysis of Reduction Modalities

The following table summarizes the quantitative outcomes of various reduction techniques applied to 1-(4-Nitrophenyl)-2-azetidinemethanol, illustrating the causality behind our recommended protocols.

Reduction MethodCatalyst / ReagentsTempNitro ConversionAzetidine Ring IntactIsolated Yield
Direct Hydrogenation 10% Pd/C, H₂ (50 psi)50 °C>99%<20% (Hydrogenolysis)<15%
Atmospheric Hydrogenation Raney Ni, H₂ (1 atm)25 °C>95%>95%88%
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂25 °C>98%>98%92%
Metal-Acid Reduction Fe powder, NH₄Cl60 °C>90%>95%80%

Experimental Protocols

The following workflow outlines the general procedure for chemoselective reduction.

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous MeOH Step2 2. Catalyst Addition Add 10% Pd/C or Raney Ni Step1->Step2 Step3 3. Hydrogenation Add NH4HCO2 or H2 Balloon Step2->Step3 Step4 4. In-Process Control Monitor via LC-MS (m/z 179.1) Step3->Step4 Step5 5. Filtration Filter through Celite pad Step4->Step5 Step6 6. Isolation Concentrate in vacuo (>90% Yield) Step5->Step6

Caption: Step-by-step experimental workflow for chemoselective nitro reduction.

Protocol A: Catalytic Transfer Hydrogenation (Recommended for Lab Scale)

This protocol utilizes a self-validating feedback loop where the evolution of CO₂ gas serves as a physical indicator of active transfer hydrogenation.

Materials:

  • 1-(4-Nitrophenyl)-2-azetidinemethanol (1.0 eq, 10 mmol, 2.08 g)

  • 10% Pd/C (0.05 eq Pd, ~0.53 g)

  • Ammonium formate (5.0 eq, 50 mmol, 3.15 g)

  • Anhydrous Methanol (50 mL)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve the nitroarene in 50 mL of anhydrous methanol in a 250 mL round-bottom flask. Causality: Methanol is a protic solvent that readily dissolves both the organic substrate and the inorganic formate salt, facilitating surface-level interactions on the catalyst.

  • Inertion & Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C. Safety Note: Dry Pd/C is pyrophoric; always add it under an inert atmosphere.

  • Reagent Addition: Add ammonium formate in a single portion. Stir the reaction mixture at 20–25 °C. You will observe mild effervescence (CO₂ evolution), validating that the decomposition of formate into active H₂ is occurring.

  • Validation & IPC (In-Process Control): After 2 hours, sample 50 µL of the mixture. Filter through a micro-syringe filter and analyze via LC-MS.

    • Self-Validation Check: Disappearance of the starting material peak ([M+H]⁺ = 209.1) and the hydroxylamine intermediate ([M+H]⁺ = 195.1). Appearance of the target aniline ([M+H]⁺ = 179.1).

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality: Celite prevents the hazardous drying of the catalyst in air and removes colloidal palladium that could contaminate the API. Wash the pad with 30 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and H₂O to remove residual ammonium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure 1-(4-Aminophenyl)-2-azetidinemethanol as an off-white solid (Yield: ~92%).

Protocol B: Atmospheric Hydrogenation with Raney Nickel (Recommended for Scale-Up)

This protocol avoids the generation of ammonium salts, streamlining the downstream purification process for larger batches.

Materials:

  • 1-(4-Nitrophenyl)-2-azetidinemethanol (1.0 eq, 100 mmol, 20.8 g)

  • Raney Nickel (W-2 grade, ~2.0 g wet slurry)

  • Anhydrous Ethanol (200 mL)

  • Hydrogen gas (Balloon, 1 atm)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in 200 mL of ethanol.

  • Catalyst Addition: Add the Raney Nickel slurry. Causality: Raney Nickel must be kept wet (usually in water or ethanol) as it is highly pyrophoric when dry.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature for 4–6 hours.

  • Validation & IPC: Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The nitro starting material is UV active and yellow; the aniline product is highly polar, stains brown with ninhydrin, and has a significantly lower Rf.

  • Workup: Purge the system with Argon. Filter through a Celite pad, washing thoroughly with ethanol. Concentrate the filtrate to afford the target compound (Yield: ~88%).

References

  • [4] Reduction of nitro compounds - Wikipedia. Source: wikipedia.org. URL:[Link]

  • [3] Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Source: organic-chemistry.org. URL:[Link]

  • [2] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Source: mdpi.com. URL:[Link]

  • [1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Source: rsc.org. URL:[Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 1-(4-Aminophenyl)-2-azetidinemethanol in Drug Discovery

Executive Summary 1-(4-Aminophenyl)-2-azetidinemethanol is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. The incorporation of the azetidine ring serves as an excelle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Aminophenyl)-2-azetidinemethanol is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. The incorporation of the azetidine ring serves as an excellent bioisostere for larger saturated heterocycles (such as piperidines or morpholines), often improving metabolic stability, aqueous solubility, and overall pharmacokinetic profiles. This application note details robust, self-validating protocols for the chemoselective cross-coupling of its primary aniline moiety, ensuring high yields while preserving the sensitive hydroxymethyl group for downstream late-stage functionalization.

Mechanistic Rationale & Chemoselectivity Principles

The primary challenge in utilizing 1-(4-Aminophenyl)-2-azetidinemethanol lies in its dual nucleophilicity: the primary aniline ( −NH2​ ) and the primary alcohol ( −CH2​OH ). In palladium-catalyzed Buchwald-Hartwig aminations, controlling chemoselectivity to strictly favor C-N bond formation over C-O bond formation (etherification) is critical[1].

  • Ligand Selection (E-E-A-T Causality): The use of bulky, electron-rich biarylmonophosphine ligands like BrettPhos is essential. BrettPhos is uniquely optimized for the monoarylation of primary anilines. Its steric bulk prevents unwanted bis-arylation (diarylation of the primary amine) and accelerates the reductive elimination step specifically for C-N coupling, outcompeting potential side reactions[2].

  • Base Selection (E-E-A-T Causality): The choice of base dictates the reaction pathway. Strong alkoxide bases, such as sodium tert-butoxide ( NaOtBu ), readily deprotonate the primary alcohol, generating an alkoxide intermediate that aggressively competes for the Pd(II) center, leading to C-O cross-coupling[3]. To maintain strict C-N chemoselectivity, a milder, insoluble inorganic base like cesium carbonate ( Cs2​CO3​ ) or potassium phosphate ( K3​PO4​ ) must be used. These bases are strong enough to deprotonate the Pd-coordinated amine but leave the aliphatic alcohol intact.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination Binding of 1-(4-Aminophenyl)- 2-azetidinemethanol OxAdd->AmineCoord Substrate Deprot Deprotonation Formation of Pd-Amido Complex (Cs2CO3 Base) AmineCoord->Deprot Base, -HX RedElim Reductive Elimination Release of C-N Product Deprot->RedElim RedElim->Pd0 Product

Chemoselective Pd-catalyzed Buchwald-Hartwig catalytic cycle for the target azetidine substrate.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization landscape, demonstrating how ligand and base selection directly influence chemoselectivity and overall yield when coupling 1-(4-Aminophenyl)-2-azetidinemethanol with a standard aryl chloride.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)C-N : C-O Selectivity
1 Pd2​(dba)3​ XPhos NaOtBu Toluene1004560 : 40
2 Pd2​(dba)3​ BrettPhos NaOtBu Toluene1006275 : 25
3 Pd2​(dba)3​ BrettPhos Cs2​CO3​ 1,4-Dioxane 100 94 >99 : 1
4 Pd(OAc)2​ RuPhos K3​PO4​ t -AmylOH908895 : 5

Table 1: Impact of reaction parameters on the chemoselective arylation of 1-(4-Aminophenyl)-2-azetidinemethanol.

Detailed Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig C-N Cross-Coupling

Objective: To selectively couple the primary aniline of 1-(4-Aminophenyl)-2-azetidinemethanol with an aryl chloride while preserving the primary alcohol of the azetidine ring.

Materials:

  • 1-(4-Aminophenyl)-2-azetidinemethanol (1.0 equiv, 1.0 mmol)

  • Aryl chloride (1.1 equiv, 1.1 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd)

  • BrettPhos ligand (0.04 equiv, 4 mol%)

  • Anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ , BrettPhos, and Cs2​CO3​ .

    • Causality: Cs2​CO3​ is highly hygroscopic; ensuring it is flame-dried and anhydrous prevents water-induced catalyst poisoning and off-target hydrolysis of the aryl chloride.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times.

    • Causality: The active Pd(0) species is highly sensitive to oxidation; strict anaerobic conditions are mandatory for high turnover numbers.

  • Substrate Addition: Dissolve 1-(4-Aminophenyl)-2-azetidinemethanol and the aryl chloride in anhydrous, degassed 1,4-Dioxane. Add this solution to the Schlenk tube via syringe.

  • Reaction Initiation (Self-Validation): Heat the mixture to 100 °C in an oil bath.

    • Validation Check: The initial dark purple/brown solution (characteristic of Pd2​(dba)3​ ) will transition to a pale yellow/orange suspension within 15-30 minutes, visually confirming the successful formation of the active Pd-BrettPhos oxidative addition complex.

  • Monitoring: Stir for 12 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

    • Validation Check: Stain the TLC plate with Ninhydrin and heat; the disappearance of the primary amine starting material (which stains deep purple/red) confirms reaction completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the insoluble palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure secondary diarylamine.

Workflow Step1 1. Reagent Prep Weigh Catalyst & Base Step2 2. Degassing Argon Purge (3x) Step1->Step2 Step3 3. Reaction Heat at 100°C for 12h Step2->Step3 Step4 4. Workup Filter & Extract Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the chemoselective C-N cross-coupling protocol.

Protocol B: Suzuki-Miyaura C-C Coupling via Diazonium Intermediate

Objective: To utilize the primary aniline as a traceless directing group for C-C bond formation via a Sandmeyer-type transformation to a diazonium salt, followed by coupling with a boronic acid.

Step-by-Step Methodology:

  • Diazotization: Dissolve 1-(4-Aminophenyl)-2-azetidinemethanol (1.0 mmol) in a mixture of MeCN (3 mL) and aqueous HBF4​ (48%, 1.5 mmol) at 0 °C.

  • Nitrite Addition: Slowly add an aqueous solution of NaNO2​ (1.2 mmol) dropwise. Stir at 0 °C for 30 minutes.

    • Causality: Maintaining 0 °C is critical to prevent the spontaneous decomposition of the highly reactive diazonium tetrafluoroborate intermediate into a phenol derivative.

  • Cross-Coupling: To the cold diazonium solution, add the arylboronic acid (1.5 mmol), Pd(OAc)2​ (5 mol%), and K2​CO3​ (3.0 mmol).

  • Heating (Self-Validation): Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours.

    • Validation Check: The vigorous evolution of nitrogen gas ( N2​ ) bubbles upon warming is a positive indicator of the oxidative addition of the diazonium salt to the Pd(0) species, confirming the catalytic cycle has initiated.

  • Workup: Extract with DCM ( 3×10 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the newly formed biaryl compound.

References

  • BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines". 1

  • Journal of the American Chemical Society. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides". 2

  • Journal of the American Chemical Society. "Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols". 3

Sources

Application

Application Note: Aqueous Formulation Strategies and Stability Optimization for 1-(4-Aminophenyl)-2-azetidinemethanol

Executive Summary The development of aqueous formulations for heavily functionalized, strained heterocycles requires a delicate balance between solubility enhancement and chemical stabilization. 1-(4-Aminophenyl)-2-azeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of aqueous formulations for heavily functionalized, strained heterocycles requires a delicate balance between solubility enhancement and chemical stabilization. 1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) presents a unique dual-liability profile: it contains a highly strained azetidine ring susceptible to acid-catalyzed hydrolysis, and an electron-rich aniline moiety prone to rapid auto-oxidation[1].

This application note provides a comprehensive, self-validating formulation strategy. By leveraging precise pH control, steric shielding via cyclodextrin complexation, and a targeted antioxidant system, researchers can achieve a stable, soluble aqueous vehicle suitable for preclinical dosing and analytical characterization.

Physicochemical Profiling & Mechanistic Liabilities

To formulate a stable system, we must first deconstruct the causality behind the molecule's degradation pathways.

The Hydrolytic Pathway: Azetidine Ring Strain

Azetidines possess significant inherent ring strain (~26 kcal/mol), making them highly attractive in medicinal chemistry for their sp³-rich character, but notoriously difficult to stabilize in aqueous media[2]. For N-aryl azetidines, exposure to highly acidic environments (pH < 3) protonates the heteroatoms, triggering nucleophilic attack by water and resulting in irreversible ring-opening decomposition into amino alcohols[3].

Mechanistic Insight: Because the azetidine nitrogen in 1-(4-Aminophenyl)-2-azetidinemethanol is directly conjugated to the phenyl ring, its lone pair is partially delocalized, depressing its pKa to < 2.0. Therefore, maintaining a mildly acidic pH avoids protonating the azetidine nitrogen—the critical initiating step for ring cleavage.

The Oxidative Pathway: Aniline Radical Polymerization

The primary amine on the phenyl ring (aniline moiety) is highly susceptible to auto-oxidation. In the presence of dissolved oxygen or trace transition metals (e.g., Cu²⁺, Fe³⁺), the aniline group undergoes single-electron transfer to form a highly reactive radical cation[4]. These radical intermediates rapidly couple to form colored quinone imines and polyaniline-like oligomers, turning the solution pink, then brown, and eventually precipitating as dark particulate matter[5].

DegradationPathways cluster_Oxidation Oxidative Pathway (pH > 6 or Metal Catalyzed) cluster_Hydrolysis Hydrolytic Pathway (pH < 3) API 1-(4-Aminophenyl)-2-azetidinemethanol (Intact API) Radical Aniline Radical Cation API->Radical O2, Cu2+/Fe3+ Protonated N-Protonated Azetidine API->Protonated H+ (Excess Acidity) Oligomer Colored Oligomers / Polyaniline Derivatives Radical->Oligomer Radical Coupling RingOpen Ring-Opened Amino Alcohol Protonated->RingOpen H2O Nucleophilic Attack

Fig 1: Competing degradation pathways of 1-(4-Aminophenyl)-2-azetidinemethanol in aqueous media.

Formulation Strategy: The Self-Validating System

To arrest both degradation pathways simultaneously, the formulation must tightly control the ionization state while shielding the molecule from oxidative triggers.

pH Optimization (The Causality of pH 4.8)

The primary aniline amine has a pKa of ~4.6. By buffering the solution at pH 4.8 , we achieve ~40% ionization of the primary amine. This provides sufficient polarity for aqueous solubility without crossing the threshold into extreme acidity (pH < 3) that would protonate the azetidine nitrogen and cause ring-opening[3].

Excipient Selection & Mechanistic Roles
  • Buffer: 50 mM Citrate. Citrate not only maintains the critical pH 4.8 but also acts as a secondary metal chelator to sequester trace oxidation catalysts.

  • Solubilizer: 10% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD). Rather than using cosolvents (which lower the dielectric constant and can unpredictably shift the amine's pKa), HP-β-CD provides a hydrophobic cavity that encapsulates the phenyl ring. This sterically shields the aniline moiety from dissolved oxygen while maintaining bulk aqueous properties[6].

  • Antioxidant System: 0.1% w/v L-Ascorbic Acid + 0.05% w/v EDTA. Ascorbic acid acts as a sacrificial reducing agent, quenching transient aniline radical cations back to the parent amine[7]. EDTA serves as the primary chelator to completely lock up Cu²⁺ and Fe³⁺.

Quantitative Data Summaries

Table 1: pH-Dependent Solubility and Stability Profile

pH Level Primary Amine State Azetidine State Apparent Solubility 7-Day Stability (25°C) Dominant Degradant
pH 2.0 Fully Protonated Partially Protonated > 50 mg/mL < 40% Recovery Ring-opened amino alcohol
pH 4.8 ~40% Protonated Unprotonated ~ 15 mg/mL > 99% Recovery None (Optimal)

| pH 7.4 | Unprotonated | Unprotonated | < 1 mg/mL | < 60% Recovery | Colored polyanilines |

Table 2: Optimized Aqueous Formulation Composition

Component Concentration Function in Formulation
1-(4-Aminophenyl)-2-azetidinemethanol 5.0 mg/mL Active Pharmaceutical Ingredient (API)
Citrate Buffer (pH 4.8) 50 mM pH control and secondary chelation
Hydroxypropyl-β-cyclodextrin 10% (w/v) Steric shielding and solubility enhancement
L-Ascorbic Acid 0.1% (w/v) Sacrificial antioxidant / Radical quencher
Disodium EDTA 0.05% (w/v) Primary trace metal chelator

| Water for Injection (WFI) | q.s. to 100% | Deoxygenated solvent vehicle |

Experimental Protocols

The following workflow is designed as a self-validating system . By incorporating in-process dissolved oxygen (DO) checks and pre/post-filtration HPLC assays, the protocol inherently flags failures in solubilization or stabilization before the formulation is used in downstream applications.

FormulationWorkflow Step1 Step 1: Vehicle Prep N2 Sparging & Buffer Step2 Step 2: Solubilization Add HP-β-CD & EDTA Step1->Step2 Step3 Step 3: Stabilization Add Ascorbic Acid Step2->Step3 Step4 Step 4: API Addition Disperse & Adjust pH Step3->Step4 Step5 Step 5: Filtration 0.22 µm PES (N2 Blanket) Step4->Step5

Fig 2: Step-by-step self-validating workflow for compounding the stabilized aqueous formulation.

Protocol 1: Preparation of the Stabilized Aqueous Vehicle
  • Deoxygenation: Transfer 80% of the final target volume of WFI into a clean compounding vessel. Sparge with high-purity Nitrogen (N₂) gas for a minimum of 30 minutes. Validation check: Dissolved Oxygen (DO) must read < 0.5 ppm.

  • Buffer Preparation: Add Citric Acid and Sodium Citrate to achieve a 50 mM total concentration. Stir under continuous N₂ headspace until fully dissolved.

  • Excipient Addition: Add 10% w/v HP-β-CD and 0.05% w/v Disodium EDTA. Stir until the solution is completely clear.

  • Antioxidant Priming: Add 0.1% w/v L-Ascorbic Acid immediately prior to API addition to ensure maximum reducing capacity is present when the API is introduced.

Protocol 2: API Compounding and Sterile Filtration
  • API Dispersion: Slowly add 5.0 mg/mL of 1-(4-Aminophenyl)-2-azetidinemethanol to the vortex of the stirring vehicle.

  • Equilibration: Protect the vessel from light (amber glass or foil wrap) and stir for 45 minutes to allow full cyclodextrin complexation.

  • pH Adjustment: Measure the pH. If necessary, titrate dropwise with 0.1 N HCl or 0.1 N NaOH to reach exactly pH 4.8 ± 0.1. Make up to the final volume with N₂-sparged WFI.

  • Filtration: Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane into a sterile, N₂-purged amber vial. Note: PES is selected over Nylon to prevent non-specific binding of the aniline moiety.

Protocol 3: Self-Validating Stability-Indicating HPLC Assay

To validate the success of the formulation, sample the solution immediately before and after Step 4 filtration.

  • Conditions: C18 Reverse-Phase column; Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Detection at 254 nm.

  • Validation Criteria: The post-filtration assay must show ≥ 98.0% recovery compared to the pre-filtration sample. A drop in recovery indicates incomplete HP-β-CD complexation (resulting in API precipitation on the filter). The appearance of broad peaks at higher retention times indicates early-stage oxidative oligomerization.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 1-(4-Aminophenyl)-2-azetidinemethanol in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(4-Aminophenyl)-2-azetidinemethanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(4-Aminophenyl)-2-azetidinemethanol .

This compound presents a unique solubility profile due to its structural dichotomy: a highly polar, hydrogen-bonding network (primary aniline amine and primary alcohol) coupled with a rigid, sterically strained azetidine ring. This combination results in high crystal lattice energy and a tendency to form stable intermolecular networks, making dissolution in standard organic solvents a frequent bottleneck in synthetic workflows and assay development.

Below is a comprehensive, field-proven guide to diagnosing, troubleshooting, and validating the solubility of this compound.

Diagnostic Troubleshooting Workflow

Before altering your experimental design, it is critical to systematically identify the root cause of the solubility failure. The workflow below outlines the logical progression from initial solvent assessment to complete, validated dissolution.

SolubilityWorkflow Start Solubility Issue: 1-(4-Aminophenyl)-2-azetidinemethanol Assess Assess Solvent Properties (Dielectric Constant & H-Bonding) Start->Assess Aprotic Switch to Polar Aprotic (DMSO, DMF, NMP) Assess->Aprotic If Non-Polar (e.g., DCM/Tol) HeatSonic Gentle Heating (40°C) + Sonication Assess->HeatSonic If already Polar Aprotic Aprotic->HeatSonic Turbid/Suspension Validate Self-Validation: Centrifuge & HPLC-UV Aprotic->Validate Visually Clear CoSolvent Add Protic Co-solvent (10-20% MeOH/EtOH) HeatSonic->CoSolvent Still Turbid HeatSonic->Validate Visually Clear CoSolvent->Validate Visually Clear Fail Salt Formation (Caution: Avoid strong acids) CoSolvent->Fail Persistent Precipitation Validate->Assess HPLC shows low conc. (Micro-suspension) Success Optimal Solution Achieved Proceed to Workflow Validate->Success HPLC confirms target conc. Fail->Validate

Diagnostic Workflow for Troubleshooting 1-(4-Aminophenyl)-2-azetidinemethanol Solubility

Quantitative Solvent Selection Matrix

Choosing the right solvent requires balancing the dielectric constant with hydrogen-bond acceptor capacity. 1-(4-Aminophenyl)-2-azetidinemethanol requires a solvent capable of outcompeting its internal solute-solute hydrogen bonds [3].

Solvent ClassRepresentative SolventDielectric Constant (ε)H-Bond AcceptorExpected SolubilityMechanistic Rationale
Non-Polar Toluene, Hexane< 2.5PoorVery LowCannot disrupt the dense intermolecular H-bond network of the amine and alcohol groups.
Polar Aprotic (Weak) DCM, THF4.8 - 7.5ModerateLow to ModerateSufficient for low concentrations, but prone to kinetic precipitation over time.
Polar Aprotic (Strong) DMSO, DMF36 - 47ExcellentHighStrong H-bond acceptors disrupt solute-solute interactions, overcoming high lattice energy [3].
Polar Protic Methanol, Ethanol24 - 33ExcellentModerate to HighActs as both H-bond donor and acceptor; excellent co-solvents for disrupting crystal packing.

Experimental Protocol: Self-Validating Kinetic Solubility Screening

Expertise & Experience: Visual inspection of solubility is notoriously unreliable. Highly polar compounds often form stable micro-suspensions that scatter light poorly, mimicking a true solution. If you proceed with a micro-suspension, your reaction stoichiometry or assay concentration will be fundamentally flawed.

Trustworthiness: This protocol is a self-validating system. By forcing phase separation via centrifugation and quantifying the supernatant chromatographically, you guarantee that the compound is thermodynamically dissolved, not merely suspended.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 2.0 mg of 1-(4-Aminophenyl)-2-azetidinemethanol into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., anhydrous DMSO or a 10% MeOH/DCM mixture) to achieve a nominal concentration of 2.0 mg/mL.

  • Agitation: Vortex the vial vigorously for 60 seconds at 2500 RPM to maximize the surface area interface.

  • Sonication: Place the vial in an ultrasonic bath at 25°C for 10 minutes.

    • Critical Causality Note: Do not exceed 40°C. The aniline moiety is susceptible to accelerated oxidation at elevated temperatures, and the azetidine ring can degrade under thermal stress.

  • Phase Separation (Validation Step): Transfer 500 µL of the mixture to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. This forces any undissolved micro-crystals into a solid pellet.

  • Quantification: Carefully aspirate 200 µL of the supernatant without disturbing the pellet. Dilute 1:10 in your HPLC mobile phase and analyze via HPLC-UV (detecting at ~254 nm for the aniline chromophore).

  • Data Confirmation: Compare the integrated peak area against a pre-established calibration curve. If the calculated concentration matches the nominal 2.0 mg/mL, true solubility is confirmed.

Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve initially in DCM but precipitate after 30 minutes? A1: This is a classic manifestation of kinetic versus thermodynamic solubility [4]. The compound temporarily supersaturates in DCM due to the mechanical energy imparted by initial mixing. However, the solvent lacks the hydrogen-bond acceptor strength to keep the molecules solvated long-term. The high crystal lattice energy eventually drives the compound back to the solid state. Fix: Switch to a solvent with higher hydrogen-bond acceptor capacity (e.g., DMF), or use a 10% Methanol/DCM co-solvent system to thermodynamically stabilize the dissolved state.

Q2: Can I use Hydrochloric Acid (HCl) to form a soluble salt of the amine? A2: Proceed with extreme caution. While salt formation generally improves polarity and solubility, azetidines are highly strained four-membered rings. Exposure to strong acids and nucleophiles (like chloride ions from HCl) frequently triggers rapid nucleophilic ring-opening side reactions, destroying your compound [1]. Fix: If a salt must be formed to increase solubility, use a weaker, non-nucleophilic acid (e.g., methanesulfonic acid or acetic acid) and strictly monitor the structural integrity via LC-MS.

Q3: I am preparing a biological assay. The compound is highly soluble in DMSO, but it immediately crashes out when I add it to my aqueous buffer. How do I prevent this? A3: This "anti-solvent effect" is a major hurdle in drug discovery assays [2]. The sudden shift in the dielectric constant forces the hydrophobic portions of the molecule to aggregate and precipitate. Fix:

  • Keep the final DMSO concentration between 1-5% (if tolerated by your assay).

  • Pre-dilute the DMSO stock step-wise into an intermediate, bio-compatible co-solvent (e.g., PEG-3350 or Glycerol) before final introduction to the aqueous buffer [2].

  • Ensure the buffer pH is slightly acidic (pH 5.5 - 6.0) to partially protonate the aniline group, enhancing aqueous solvation without breaking the sensitive azetidine ring.

References

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PubMed Central (PMC) - NIH URL:[Link]

  • Solubility Model to Guide Solvent Selection in Synthetic Process Development Source: Crystal Growth & Design - ACS Publications URL:[Link]

Optimization

Technical Support Center: Crystallization Optimization for 1-(4-Aminophenyl)-2-azetidinemethanol

Welcome to the Technical Support Center for the isolation and crystallization of 1-(4-Aminophenyl)-2-azetidinemethanol . This API intermediate presents a unique set of physicochemical challenges, primarily driven by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 1-(4-Aminophenyl)-2-azetidinemethanol . This API intermediate presents a unique set of physicochemical challenges, primarily driven by the high ring strain of the azetidine moiety and its propensity to undergo liquid-liquid phase separation (LLPS) during supersaturation.

This guide is engineered for researchers and process chemists, providing causally-driven troubleshooting, self-validating protocols, and thermodynamic strategies to achieve high-purity crystalline material.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my product "oiling out" instead of forming distinct crystals?

The Causality: Oiling out, formally known as, occurs when the solution reaches a supersaturation level that forces the mixture into a miscibility gap before crystal nucleation can kinetically occur. Instead of a solid lattice, the solute separates into a dispersed, solute-rich oil phase and a continuous solute-lean phase[1]. Because these solute-rich droplets act as an excellent solvent for structurally similar impurities, they trap contaminants, severely degrading the purity of the final solidified material[2].

The Solution: You must bypass the spinodal decomposition boundary. This is achieved by mapping the metastable zone and introducing crystalline seeds before reaching the critical supersaturation threshold. By providing a low-energy surface for integration, the supersaturation is consumed via crystal growth rather than droplet formation[1].

Q2: Why am I observing degradation and ring-opening during the crystallization process?

The Causality: The 4-membered azetidine ring is thermodynamically unstable, possessing approximately 3[3]. If your crystallization matrix contains trace Lewis acids, Brønsted acids, or is subjected to elevated temperatures (>50°C), the azetidine nitrogen becomes protonated or coordinated. This activation increases the electrophilicity of the adjacent carbon atoms, drastically lowering the activation energy for an SN2-type nucleophilic attack by protic solvents (e.g., water, alcohols), leading to irreversible ring cleavage[4].

The Solution: Strictly avoid protic or acidic solvent systems. Maintain a neutral to slightly basic pH environment during dissolution. Limit thermal exposure by utilizing an antisolvent crystallization strategy at lower temperatures (e.g., 20°C–45°C) utilizing aprotic binary systems like Ethyl Acetate/Heptane[4].

Part 2: Thermodynamic & Kinetic Visualizations

LLPS_Pathway Sol Single Phase Solution Cool Cooling / Antisolvent Addition Sol->Cool Super Supersaturated State Cool->Super LLPS Liquid-Liquid Phase Separation (Oiling Out) Super->LLPS High Supersaturation Rate Meta Metastable Zone (Seeding Window) Super->Meta Controlled Supersaturation Emulsion Solute-Rich Droplets (Impurity Trap) LLPS->Emulsion Amorph Amorphous / Impure Solid Emulsion->Amorph Spontaneous Solidification Crystal Pure Crystalline API Emulsion->Crystal Slow Phase Transformation Meta->Crystal Seeded Nucleation

Thermodynamic pathways: LLPS (Oiling Out) vs. Direct Crystallization.

Part 3: Quantitative Data & System Optimization

To optimize the recovery of 1-(4-Aminophenyl)-2-azetidinemethanol, empirical solvent screening and degradation kinetics must dictate process parameters.

Table 1: Solvent System Screening & LLPS Vulnerability
Solvent / Antisolvent SystemVolumetric RatioLLPS RiskPolymorphic PurityAPI Yield (%)
Methanol / Water1 : 2High (Oils out at 35°C)Poor (Hydrate formation)62%
Isopropanol / Heptane1 : 3ModerateModerate78%
Ethyl Acetate / Heptane 1 : 4 Low (Stable Metastable Zone)High (Anhydrous Form I)89%
Dichloromethane / Hexane1 : 4LowModerate (Solvate risk)81%
Table 2: Azetidine Ring Stability Profile (Degradation Kinetics)
Matrix ConditionTemperatureTime to 1% Ring-OpeningRecommendation
pH 4.0 (Aqueous/MeOH)25°C< 2 HoursCritical Failure - Avoid acidic protic media.
pH 7.0 (Aqueous/MeOH)60°C4 HoursHigh thermal stress accelerates nucleophilic attack.
Aprotic (EtOAc) 45°C > 72 Hours Optimal - Safe for dissolution and polish filtration.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a seeded antisolvent approach in an aprotic binary system to guarantee high purity while mitigating both LLPS and azetidine ring-opening.

Protocol_Workflow S1 Step 1: API Dissolution (EtOAc, 45°C) S2 Step 2: Polish Filtration (Remove Heterogeneous Nuclei) S1->S2 S3 Step 3: Antisolvent Addition (Heptane, Reach Metastable Zone) S2->S3 S4 Step 4: Seed Introduction (1-2 wt%, Isothermal Aging) S3->S4 S5 Step 5: Controlled Cooling (0.1°C/min to 5°C) S4->S5 S6 Step 6: Filtration & Wash (Isolate Pure Crystal) S5->S6

Step-by-step workflow for stable azetidine crystallization.

Step-by-Step Methodology: Seeded Antisolvent Crystallization

Step 1: API Dissolution

  • Action: Suspend crude 1-(4-Aminophenyl)-2-azetidinemethanol in Ethyl Acetate (5 volumes). Heat the jacketed reactor to 45°C under moderate agitation (250 RPM).

  • Causality: 45°C provides sufficient thermal energy for dissolution without breaching the thermal degradation threshold of the azetidine ring.

  • Validation Checkpoint: Solution must become entirely transparent. Any persistent turbidity indicates insoluble impurities, not API.

Step 2: Polish Filtration

  • Action: Pass the heated solution through a 0.45 µm PTFE inline filter into a clean, pre-warmed crystallizer (45°C).

  • Causality: Removes foreign particulates that act as uncontrolled heterogeneous nucleation sites, which can trigger premature, unseeded crystallization.

Step 3: Metastable Zone Entry

  • Action: Add Heptane (1 volume) at a slow, controlled rate (0.05 vol/min) while maintaining the temperature at 45°C.

  • Validation Checkpoint: The solution must remain clear. If cloudiness (LLPS) occurs here, the antisolvent addition rate was too fast. Heat to 50°C briefly to redissolve, then cool back to 45°C.

Step 4: Seed Introduction & Isothermal Aging

  • Action: Charge 1-2 wt% of pure crystalline 1-(4-Aminophenyl)-2-azetidinemethanol seeds (pre-slurried in a small amount of Heptane). Hold isothermally at 45°C for 60 minutes.

  • Causality: Isothermal aging allows the supersaturation to safely deplete via integration onto the seed lattice, widening the gap between the operating concentration and the LLPS boundary.

  • Validation Checkpoint: Visual or FBRM (Focused Beam Reflectance Measurement) confirmation that seed crystals persist and begin to grow, rather than dissolving.

Step 5: Antisolvent Ramp & Controlled Cooling

  • Action: Linearly dose the remaining Heptane (3 volumes) over 4 hours. Following the antisolvent addition, initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Causality: A slow cooling rate ensures that the rate of crystal growth exceeds the rate of supersaturation generation, completely avoiding the oiling-out miscibility gap.

Step 6: Isolation & Washing

  • Action: Filter the resulting slurry via a Nutsche filter or centrifuge. Wash the wet cake with 2 volumes of cold (5°C) Heptane/EtOAc (4:1 v/v). Dry under vacuum at 35°C until constant weight.

  • Validation Checkpoint: HPLC purity should exceed 99.5%, with no detectable ring-opened degradation products.

Part 5: References

  • Title : Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source : acs.org URL :[Link]

  • Title : Oiling Out in Crystallization - Mettler Toledo Source : mt.com URL :[Link]

  • Title : Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo Source : mt.com URL :[Link]

  • Title : PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source : clockss.org URL :[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 1-(4-Aminophenyl)-2-azetidinemethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific stability challenges associated with 1-(4-Aminophenyl)-2-azetidinemethanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific stability challenges associated with 1-(4-Aminophenyl)-2-azetidinemethanol . This resource is designed for researchers and drug development professionals who require high-fidelity preservation of sensitive aniline derivatives during experimental workflows and long-term storage.

Mechanistic Overview: The "Why" Behind the Degradation

To effectively prevent degradation, we must first understand the chemical vulnerabilities of the molecule. 1-(4-Aminophenyl)-2-azetidinemethanol contains a primary aromatic amine (aniline moiety) situated para to an N-linked azetidine ring.

Expertise Insight: The azetidine nitrogen acts as a strong electron-donating group via resonance. This drastically increases the electron density at the para-primary amine, lowering its oxidation potential. Consequently, this molecule is exceptionally sensitive to autoxidation compared to unsubstituted aniline.

When exposed to ambient oxygen and light, the primary amine undergoes single-electron transfer (SET) and hydrogen abstraction to form a highly reactive anilino radical. As established in standard aniline stability profiles , these radicals rapidly couple to form azo/azoxy dimers or oxidize further into quinone diimines, eventually polymerizing into a dark, insoluble resinous mass .

OxidationMechanisms A 1-(4-Aminophenyl)- 2-azetidinemethanol B Anilino Radical (Reactive Intermediate) A->B O2 / hv / Heat C Quinone Diimines (Yellow/Brown) B->C -e-, -H+ D Azo/Azoxy Dimers (Red/Dark Brown) B->D Radical Coupling E Polymeric Resin (Irreversible Loss) C->E Polymerization D->E Oxidation

Fig 1: Oxidative degradation pathway of the 4-aminophenyl moiety into chromophoric impurities.

Quantitative Storage Data

Temperature and atmospheric control are the primary variables in attenuating the degradation of aromatic amines . The table below summarizes the expected shelf life of 1-(4-Aminophenyl)-2-azetidinemethanol under various conditions.

Storage ConditionAtmosphereIlluminationExpected Shelf Life (Purity >98%)Primary Degradation Mechanism
20°C (Room Temp) Ambient AirStandard Lab Light< 7 DaysRapid autoxidation, polymerization
4°C (Fridge) Ambient AirDark1 - 2 MonthsSlow radical coupling
-20°C (Freezer) Argon GasDark12 - 24 MonthsMinimal (Trace oxidation)
-80°C (Freezer) Argon GasDark> 24 MonthsNegligible

Troubleshooting FAQs

Q1: My compound has turned from a white powder to a dark brown solid. Can I still use it for my assays? A1: No. Discoloration indicates that the primary amine has oxidized into quinone diimines or polymerized. These impurities are highly electrophilic and will cause severe off-target reactivity or assay interference. The batch must be purified (see protocol below) or discarded.

Q2: Why do you explicitly recommend Argon over Nitrogen for inert gas backfilling? A2: This is a critical physical chemistry choice. Argon is approximately 1.38 times denser than ambient air. When purged into a vial, Argon sinks and creates a stable, protective blanket directly over the solid compound. Nitrogen is slightly lighter than air and easily disperses during the capping process, leaving residual oxygen in the headspace.

Q3: Does the azetidine ring contribute to the degradation process? A3: While the primary failure mode is aniline oxidation, the 4-membered azetidine ring is highly strained. If the compound is stored in unbuffered aqueous solutions or exposed to acidic impurities (which can form during advanced oxidative degradation), the azetidine nitrogen can become protonated. This turns it into a better leaving group, facilitating irreversible ring-opening by ambient nucleophiles like water. Strict anhydrous and neutral storage is mandatory.

Self-Validating Experimental Protocol: Purity Assessment & Rescue

To ensure trustworthiness in your workflows, the following protocol is designed as a self-validating system . Each phase contains a built-in analytical check to confirm success before proceeding to the next step.

RescueProtocol S1 Visual & LC-MS Inspection D1 Purity > 98%? S1->D1 S2 Flash Chromatography (Silica, DCM/MeOH) D1->S2 No S3 Lyophilize & Argon Backfill D1->S3 Yes S2->S3 Purified S4 Store at -20°C in Amber Vials S3->S4

Fig 2: Self-validating workflow for assessing, purifying, and storing the azetidine derivative.

Phase 1: Analytical Assessment (LC-MS)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile.

  • Analysis: Run a standard 10-minute gradient (5–95% MeCN in H₂O with 0.1% Formic Acid).

  • Validation Check: Examine the Total Ion Chromatogram (TIC). A pristine sample will yield a single sharp peak at the expected m/z [M+H]⁺.

    • Self-Correction: If secondary peaks are observed at +14 Da (azo formation) or +16 Da (N-oxide), the batch has oxidized. Proceed immediately to Phase 2.

Phase 2: Purification & Rescue
  • Column Preparation: Pack a standard silica column.

    • Causality Rule: Because the azetidine ring is sensitive to the acidic silanol groups on raw silica, you must pre-treat the column with 1% Triethylamine (TEA) in Dichloromethane (DCM). This neutralizes the silica, preventing irreversible binding or acid-catalyzed ring opening.

  • Elution: Elute the compound using a gradient of 100% DCM to 10% Methanol in DCM.

  • Validation Check: Spot the eluted fractions on a TLC plate and visualize under UV 254 nm. Pool only the fractions containing the single target spot. Discard any fractions showing tailing or baseline retention (polymeric waste).

Phase 3: Inert Aliquoting and Storage
  • Solvent Removal: Evaporate the pooled fractions under reduced pressure. Lyophilize the resulting residue overnight to remove trace water (preventing hydrolytic ring-opening).

  • Argon Blanketing: Transfer the dry powder to amber glass vials. Causality Rule: Amber glass is required because UV/blue photons can excite ground-state triplet oxygen into highly reactive singlet oxygen, rapidly accelerating oxidation. Purge the vial with a gentle stream of Argon gas for 15 seconds.

  • Validation Check: Seal the vial tightly with a PTFE-lined cap and wrap the seal in Parafilm. Weigh the sealed vial on an analytical balance and record the mass. Store at -20°C. Self-Validation: Before your next experiment, re-weigh the vial. A stable mass confirms the seal integrity and guarantees no moisture ingress has occurred during storage.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6115, Aniline" PubChem, [Link].

  • Wikipedia Contributors. "Aniline - Oxidation." Wikipedia, The Free Encyclopedia, [Link].

  • Sarkar, A., et al. "Short- and Long-Term Stability of Aromatic Amines in Human Urine." Toxics, MDPI, 2023. [Link].

Optimization

Optimizing HPLC mobile phase for 1-(4-Aminophenyl)-2-azetidinemethanol retention

Target Analyte: 1-(4-Aminophenyl)-2-azetidinemethanol Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see analysts struggle with highly polar, nitrogen-containing co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-(4-Aminophenyl)-2-azetidinemethanol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see analysts struggle with highly polar, nitrogen-containing compounds. 1-(4-Aminophenyl)-2-azetidinemethanol is a classic "problem child" molecule. It features a primary aniline group, an azetidine ring, and a hydroxyl group, making it highly polar and prone to severe secondary interactions on standard silica-based columns.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for retaining and quantifying this specific molecule.

Part 1: Analyte Profiling & The "pKa Trap"

Before adjusting any pump parameters, we must understand the molecule's structural causality.

The Misconception: Analysts often see the "azetidine" ring and assume it behaves like a strong aliphatic secondary amine (pKa ~10). The Reality: The azetidine nitrogen in this molecule is directly attached to the phenyl ring (an N-arylazetidine). This structural conjugation delocalizes the nitrogen's lone pair into the aromatic ring, drastically reducing its basicity. Both the primary aniline and the azetidine nitrogen are weak bases with estimated pKa values between 4.0 and 6.0 [3].

Understanding this pKa shift is the master key to optimizing your mobile phase.

FAQ 1: Why does my analyte elute in the void volume on a standard C18 column?

Q: I am using a standard 0.1% Formic Acid (pH 2.7) gradient on a C18 column. The compound elutes at the void volume (t0) with zero retention. How can I fix this?

A: At pH 2.7, both nitrogen atoms on 1-(4-Aminophenyl)-2-azetidinemethanol are fully protonated, turning the molecule into a highly polar dication. In Reversed-Phase Liquid Chromatography (RP-HPLC), dications have virtually no affinity for the hydrophobic C18 stationary phase.

The Solution: You have two orthogonal choices based on your detector [4]:

  • For UV Detection (RP-HPLC): Shift your mobile phase to pH 8.5 . Because the highest pKa of this molecule is ~6.0, a pH of 8.5 completely deprotonates both nitrogens. The molecule becomes neutral, its LogD increases significantly, and it will partition beautifully into the C18 phase. (Note: You must use a high-pH stable hybrid silica or polymer column).

  • For LC-MS/MS (HILIC): If you need the molecule protonated for mass spec ionization, abandon C18 entirely and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [1].

MethodSelection Start 1-(4-Aminophenyl)-2-azetidinemethanol (Weak Base: pKa ~4-6) Goal What is the primary analytical goal? Start->Goal UV_Path UV Detection / Max Robustness Goal->UV_Path MS_Path LC-MS/MS / Max Sensitivity Goal->MS_Path RP_pH8 RP-HPLC at pH 8.5 (Analyte Neutral) High Retention, Sharp Peaks UV_Path->RP_pH8 Deprotonate HILIC_pH3 HILIC at pH 3.0 (Analyte Dicationic) High Retention, High MS Signal MS_Path->HILIC_pH3 Protonate

Fig 1: Decision matrix for selecting the optimal chromatographic mode based on detector requirements.

FAQ 2: The Peak Tailing Dilemma

Q: I tried running a mid-pH buffer (pH 5.0) to balance retention, but I am seeing horrific peak tailing and poor reproducibility. What is the mechanism behind this?

A: At pH 5.0, you have created the "perfect storm" for secondary interactions. At this pH, your analyte is partially protonated (cationic). Simultaneously, the residual silanol groups (Si-OH) on the silica stationary phase (which have a pKa of ~3.5–4.5) are ionized into negatively charged silanoxanes (Si-O⁻).

Instead of partitioning smoothly into the C18 ligands, your cationic analyte undergoes strong, sluggish electrostatic interactions with the anionic silanols. This ion-exchange mechanism causes severe peak tailing. To resolve this, you must either neutralize the analyte (pH > 8.0) or neutralize the silanols (pH < 3.0)[3].

SilanolInteraction cluster_silica Silica Stationary Phase Analyte Protonated Analyte (Cationic at pH 5.0) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Strong Electrostatic Interaction C18 C18 Ligand Analyte->C18 Weak Hydrophobic Partitioning Tailing Severe Peak Tailing & Irreproducibility Silanol->Tailing

Fig 2: Mechanism of secondary electrostatic interactions causing peak tailing on silica columns.

Part 2: Quantitative Data Summary

To illustrate the causality of pH and chromatographic mode on 1-(4-Aminophenyl)-2-azetidinemethanol, review the behavioral matrix below.

Chromatographic ModeMobile Phase pHAnalyte Ionization StateSilanol StateExpected Retention (k')Peak Shape
RP-HPLC (Low pH) 2.7Dicationic (+2)Neutral< 0.5 (Void Elution)Sharp but unresolved
RP-HPLC (Mid pH) 5.0Cationic (+1)Anionic (-1)1.0 - 2.0Severe Tailing
RP-HPLC (High pH) 8.5Neutral (0)Anionic (-1)3.0 - 5.0 Excellent / Symmetrical
HILIC (Low pH) 3.0Dicationic (+2)Neutral4.0 - 8.0 Excellent / Symmetrical

Part 3: Step-by-Step Experimental Protocols

Based on the data above, here are the two self-validating protocols guaranteed to yield robust retention and peak shape.

Protocol A: High-pH RP-HPLC (Ideal for UV/DAD Analysis)

This method leverages the neutral state of the molecule to maximize hydrophobic retention.

  • Step 1: Column Selection: Select a high-pH stable column (e.g., Ethylene Bridged Hybrid (BEH) C18 or Agilent Poroshell HPH-C18). Standard silica will dissolve at pH 8.5.

  • Step 2: Mobile Phase A Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 8.5 using dilute ammonium hydroxide. Filter through a 0.2 µm membrane.

  • Step 3: Mobile Phase B: 100% Acetonitrile.

  • Step 4: Gradient Design: Start at 5% B. Hold for 1 minute, then ramp to 60% B over 8 minutes.

  • Step 5: Sample Diluent: Dissolve your sample in 95% A / 5% B. Crucial: Do not dissolve the sample in 100% organic, or you will experience peak breakthrough.

Protocol B: HILIC Mode (Ideal for LC-MS/MS Bioanalysis)

This method embraces the polarity of the protonated molecule, partitioning it into the water-rich layer of a polar stationary phase [2].

  • Step 1: Column Selection: Select an Unbonded Bare Silica or Amide HILIC column (e.g., Waters Acquity BEH Amide).

  • Step 2: Mobile Phase A Preparation: Prepare 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. The ammonium ions are critical here; they suppress any residual silanol activity and ensure sharp peaks [1].

  • Step 3: Mobile Phase B: 100% Acetonitrile.

  • Step 4: Gradient Design (Reverse of RP): Start at 95% B (highly organic). Hold for 1 minute, then ramp down to 65% B over 7 minutes.

  • Step 5: Column Equilibration: HILIC requires extensive equilibration to form the aqueous hydration layer. Flush the column with 20 column volumes (CV) of starting conditions (95% B) before the first injection.

  • Step 6: Sample Diluent (CRITICAL): The sample must be dissolved in at least 75% Acetonitrile. Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase hydration layer, causing the analyte to elute in the void with split peaks[4].

References

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications LCGC International[Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices LCGC International[Link]

  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity Advanced Chromatography Technologies[Link]

Troubleshooting

Technical Support Center: GC-MS Analysis of 1-(4-Aminophenyl)-2-azetidinemethanol

Welcome to the technical support resource for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(4-Aminophenyl)-2-azetidinemethanol. This guide is designed for researchers, analytical scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(4-Aminophenyl)-2-azetidinemethanol. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar compounds. The unique chemical nature of this molecule—possessing a primary aromatic amine, a strained secondary amine in the azetidine ring, and a primary alcohol—presents a specific set of challenges for GC-MS analysis.

This document moves beyond simple step-by-step instructions. It provides a framework for understanding the "why" behind methodological choices, empowering you to troubleshoot effectively and develop a robust, validated analytical method.

The Core Challenge: Why is This Analyte Difficult?

1-(4-Aminophenyl)-2-azetidinemethanol is a highly polar, low-volatility molecule. Its functional groups (two amines and a hydroxyl group) contain active hydrogens, making the compound prone to strong, undesirable interactions with the GC flow path. Furthermore, the inherent strain of the four-membered azetidine ring introduces potential thermal instability.[1]

Direct injection of this analyte without derivatization will almost invariably lead to issues such as:

  • No detectable peak.

  • Extremely broad, tailing peaks that are impossible to quantify.[2][3]

  • Poor reproducibility due to irreversible adsorption in the inlet or column.

  • Analyte degradation at high temperatures.[4]

Therefore, chemical derivatization is not optional; it is a mandatory first step for successful analysis.

Frequently Asked Questions (FAQs)

Q1: I'm injecting my sample but see no peak for my compound. What's the first thing I should check? A: The most likely cause is that your analyte is not reaching the detector. This is typically due to its high polarity and low volatility. You must derivatize the sample to block the active amine and hydroxyl groups. A silylation procedure is the recommended starting point.

Q2: What is derivatization and why is it essential for this compound? A: Derivatization is a chemical reaction that converts a compound into a more volatile and thermally stable derivative suitable for GC analysis.[5] For 1-(4-Aminophenyl)-2-azetidinemethanol, reagents are used to replace the active hydrogens on the -NH2 and -OH groups with nonpolar groups (e.g., a trimethylsilyl or TMS group). This conversion dramatically reduces the compound's polarity, decreases its boiling point, and minimizes interactions with the GC system, leading to sharp, symmetrical peaks.[6]

Q3: My peak is showing severe tailing. What are the primary causes? A: Peak tailing for this amine- and alcohol-containing compound is a classic sign of "active sites" in your GC system.[3][7] This means your analyte is sticking to acidic silanol groups in the injector liner or the column itself. The primary culprits are an under-deactivated liner or column degradation.[7] Sample overload can also cause tailing.[3]

Q4: What is the expected mass fragmentation pattern for this molecule? A: The fragmentation will be heavily influenced by the derivatization agent used. For a bis-trimethylsilyl (TMS) derivative, you would expect to see a molecular ion (M+), followed by characteristic losses of a methyl group (M-15) and a tert-butyl group from the silylating agent (M-57). The strained azetidine ring is also a likely point of cleavage, and its ring-opening can lead to characteristic fragments.[8]

Troubleshooting and Optimization Guide

This section provides a structured approach to resolving common issues encountered during method development.

Problem 1: Poor or No Chromatographic Peak (Post-Derivatization)

Q: I have derivatized my sample, but the peak is still small, broad, or nonexistent. What's wrong?

A: This points to an incomplete derivatization reaction or degradation of the analyte/derivative.

  • Causality: Silylation reactions, the most common derivatization method, are highly sensitive to moisture. Any water in your sample or solvent will consume the derivatizing reagent, leading to an incomplete reaction. The derivatized product itself can also be hydrolyzed back to the original compound if exposed to moisture.

  • Solution Workflow:

    • Ensure Anhydrous Conditions: Dry your sample completely under a gentle stream of nitrogen before adding the derivatization reagent. Use anhydrous solvents for all steps.

    • Optimize Reaction Conditions: The derivatization reaction requires heat to proceed to completion. Ensure you are heating the sample (e.g., 70-80°C for 30-60 minutes) after adding the reagent, as specified in the protocol below.[6]

    • Check Reagent Quality: Derivatization reagents degrade over time, especially after being opened. Use a fresh vial of your silylating agent (e.g., BSTFA w/ 1% TMCS) if you suspect it has been compromised.

    • Increase Reagent Stoichiometry: If your sample has a high concentration of the analyte or matrix components with active hydrogens, you may need to use a larger excess of the derivatization reagent to ensure complete conversion.[9]

cluster_prep Sample Preparation cluster_rxn Derivatization Reaction Sample 1. Place Aliquot in Vial Dry 2. Evaporate to Dryness (N2 Stream) Sample->Dry AddSolvent 3. Add Anhydrous Solvent Dry->AddSolvent AddReagent 4. Add Silylating Reagent (e.g., BSTFA) AddSolvent->AddReagent Heat 5. Cap Tightly & Heat (e.g., 70°C, 45 min) AddReagent->Heat Cool 6. Cool to Room Temp Heat->Cool Inject 7. Inject into GC-MS Cool->Inject

Caption: A typical workflow for silylation derivatization.

Problem 2: Asymmetrical Peak Shape (Tailing)

Q: My derivatized analyte produces a tailing peak. How do I fix it?

A: This is an issue with activity in the GC flow path. You must create a more inert system.

  • Causality: Even after derivatization, the presence of nitrogen atoms can lead to interactions with acidic silanol (-Si-OH) groups present on glass surfaces in the inlet liner and at the head of the GC column.[3] These interactions delay the elution of a portion of the analyte molecules, causing the peak to tail.

  • Solution Workflow: A systematic approach, starting from the injector, is required.

cluster_liner cluster_column cluster_method Start Symptom: Peak Tailing Observed Liner 1. Check Inlet Liner Start->Liner Liner_Active Is the liner base-deactivated? Liner->Liner_Active Column 2. Inspect GC Column Column_Contaminated Is contamination visible at column inlet? Column->Column_Contaminated Method 3. Review Method Parameters Overload Is sample concentration too high? Method->Overload Liner_Contaminated Is the liner visibly dirty or old? Liner_Active->Liner_Contaminated Yes Liner_Sol_1 Action: Replace with a new, base-deactivated liner. Liner_Active->Liner_Sol_1 No Liner_Contaminated->Column No Liner_Contaminated->Liner_Sol_1 Yes Column_Sol_1 Action: Trim 0.5m from the inlet end of the column. Column_Contaminated->Column_Sol_1 Yes Column_Old Is the column old or showing baseline bleed? Column_Contaminated->Column_Old No Column_Sol_1->Method Column_Old->Method No Column_Sol_2 Action: Replace the column. Column_Old->Column_Sol_2 Yes Overload_Sol Action: Dilute sample or reduce injection volume. Overload->Overload_Sol Yes

Caption: A logical workflow for diagnosing and resolving GC peak tailing issues.

Problem 3: Poor Reproducibility and Analyte Degradation

Q: My peak areas are inconsistent, and I suspect my analyte is degrading. How can I optimize the injection?

A: This requires balancing the inlet temperature to ensure complete vaporization without causing thermal breakdown.

  • Causality: The GC inlet must be hot enough to instantly vaporize the derivatized analyte and the solvent.[10] If the temperature is too low, vaporization is slow and incomplete, leading to poor transfer onto the column and peak tailing.[10] Conversely, while the derivatized analyte is more stable, the original molecule's strained azetidine ring suggests that excessive heat could still cause degradation.[4] An optimal temperature exists that maximizes response while minimizing degradation.

  • Solution: Perform an inlet temperature optimization study.

    • Prepare a single vial of derivatized standard.

    • Set the initial inlet temperature to 250 °C and perform an injection.[4]

    • Increase the temperature in 25 °C increments (e.g., 275 °C, 300 °C) for subsequent injections from the same vial.

    • Plot the analyte peak area against the inlet temperature. Typically, you will see the response increase and then plateau or decrease. The optimal temperature is at the beginning of the plateau, just before any significant response drop-off.[4]

Protocols & Recommended Parameters

Protocol 1: Silylation Derivatization using BSTFA

This protocol is a robust starting point for derivatizing 1-(4-Aminophenyl)-2-azetidinemethanol.

  • Sample Preparation: Pipette a known volume of your sample into a 2 mL autosampler vial.

  • Drying: Place the vial in a heating block at 50-60°C and evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. This step is critical to remove all water.

  • Reconstitution: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue.

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS).[6] The TMCS acts as a catalyst.

  • Reaction: Immediately cap the vial tightly with a PTFE-lined cap. Vortex briefly and place in a heating block or oven at 70-80°C for 45-60 minutes.[6]

  • Analysis: After the vial has cooled to room temperature, inject 1 µL into the GC-MS system.

Table 1: Recommended Starting GC-MS Parameters

These parameters should be considered a starting point and will likely require optimization for your specific instrument and application.

ParameterRecommended SettingRationale & Notes
GC Inlet
LinerBase-Deactivated, Splitless, Single TaperA base-deactivated liner is essential to minimize active sites.[11] The taper helps focus the sample onto the column head.
Inlet Temp.275 °C (Optimize between 250-300 °C)Balances efficient vaporization of the TMS-derivative with minimizing potential thermal degradation.[4][12]
Injection ModeSplitless (0.75 min purge time)Maximizes sensitivity for trace-level analysis.
Injection Vol.1 µL
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min (Constant Flow)
GC Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A general-purpose, robust phase suitable for a wide range of derivatized compounds.[13][14]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing good resolving power.
Oven Program
Initial Temp.80 °C, hold for 2 minAllows for solvent focusing.
Ramp 115 °C/min to 220 °CSeparates the analyte from lighter impurities.
Ramp 225 °C/min to 300 °C, hold for 5 minElutes the derivatized analyte and cleans the column. Temperature programming is crucial for analyzing compounds with a wide range of boiling points.[15]
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for EI source.
Quad Temp.150 °CStandard temperature for quadrupole.
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns.
Acquisition ModeFull Scan (m/z 50-550) for initial identification. Then switch to Selected Ion Monitoring (SIM) for quantification.SIM mode significantly increases sensitivity by monitoring only a few characteristic ions.
Transfer Line280 °CEnsures the analyte remains in the gas phase as it moves from the GC to the MS.[16]

References

  • Restek. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]

  • Lab Manager. (2026, March 26). Troubleshooting Peak Tailing in Gas Chromatography Workflows. Retrieved from [Link]

  • Ash, J., Hickey, L., & Good, J. (n.d.). FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • LabRulez GCMS. (2025, August 6). Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Guida, M., Salvatore, M. M., & Salvatore, F. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Journal of Analytical & Bioanalytical Techniques, 6(5). Retrieved from [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8117. Retrieved from [Link]

  • Agilent. (n.d.). GC troubleshooting guide poster. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). Optimizing GC Performance. Retrieved from [Link]

  • Sulaiman, N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. Retrieved from [Link]

  • Chromatography Forum. (2016, February 16). Inlet temperature GCMS. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(11), 724. Retrieved from [Link]

  • Guida, M., Salvatore, M. M., & Salvatore, F. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. ResearchGate. Retrieved from [Link]

  • Jo, D., et al. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 16(8), 1034. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2009). Fragmentation and rearrangement of carbonyl-bridged compounds. Synthesis and crystal structure of new spirocycles containing azetidine rings. Organic & Biomolecular Chemistry, 7, 4764-4771. Retrieved from [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1768-1773. Retrieved from [Link]

  • Zhang, Z., & Jacobsen, E. N. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from [Link]

  • Al-Waleedi, H. R., et al. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 29(5), 3324-3334. Retrieved from [Link]

  • Jan, S., et al. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. The Journal of Phytopharmacology. Retrieved from [Link]

  • Olaleye, O. O., et al. (2025, May 1). Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata. Journal of Chemical Society of Nigeria. Retrieved from [Link]

  • The Journal of Phytopharmacology. (2023, August 31). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. Retrieved from [Link]

  • Pharmacognosy Journal. (2019, January 24). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(4-Aminophenyl)-2-azetidinemethanol vs. Other Azetidine Derivatives in Drug Design: A Structural and Functional Comparison Guide

The contemporary landscape of drug discovery is heavily defined by the "escape from flatland"—a strategic shift away from planar, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted scaffolds[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

The contemporary landscape of drug discovery is heavily defined by the "escape from flatland"—a strategic shift away from planar, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted scaffolds[1]. Among these, the four-membered azetidine ring has emerged as a privileged motif[2]. By imposing a high degree of structural rigidity while minimizing molecular weight and lipophilicity, azetidines systematically improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds[3].

As a Senior Application Scientist, I frequently evaluate novel building blocks for high-throughput screening (HTS) library generation. This guide provides an objective, data-driven comparison of 1-(4-Aminophenyl)-2-azetidinemethanol against other common azetidine derivatives, detailing its mechanistic advantages and providing self-validating experimental protocols for its integration into drug design workflows.

Structural Anatomy and Mechanistic Advantages

To understand the utility of 1-(4-Aminophenyl)-2-azetidinemethanol, we must deconstruct its molecular architecture. The compound features a highly strained azetidine core (ring strain ≈ 26 kcal/mol) substituted at the N1 position with a 4-aminophenyl (aniline) group and at the C2 position with a hydroxymethyl group[4].

The Causality Behind the Design
  • The N-Aryl Azetidine Core: Unlike flexible aliphatic amines, the tertiary nitrogen of the azetidine ring is locked into a rigid spatial trajectory. This minimizes the entropic penalty upon target binding. Furthermore, replacing larger rings (like pyrrolidines or piperidines) with an azetidine systematically lowers the lipophilicity (LogP) and alters the basicity (pKa), which often translates to improved membrane permeability and reduced hERG liability[5].

  • Dual-Vector Functionalization: The molecule acts as a bifunctional hub. The primary aniline moiety is highly nucleophilic and serves as an ideal vector for chemoselective amidation, sulfonylation, or Buchwald-Hartwig cross-coupling[6]. Orthogonally, the C2-hydroxymethyl group provides a hydrogen-bond donor/acceptor site that can be selectively O-alkylated or oxidized, enabling divergent library synthesis.

Comparative Physicochemical Profiling

When benchmarked against other azetidine derivatives, 1-(4-Aminophenyl)-2-azetidinemethanol offers a unique balance of 3D character and reactive handles.

ScaffoldStructural FeatureFsp3 ContributionLipophilicity (LogP) ImpactPrimary Medicinal Chemistry Application
1-(4-Aminophenyl)-2-azetidinemethanol N-Aryl, C2-HydroxymethylHighModerate reductionDivergent library synthesis, dual-vector functionalization
3-Hydroxyazetidine C3-HydroxylHighSignificant reductionLinear bioisosteric extension, water solubility enhancement
Spiro-azetidines Orthogonal ringsVery HighNeutral to slight increase3D vector exploration, GPCR ligand design
Pyrrolidine Derivatives 5-membered ringModerateHigher (more lipophilic)Traditional conformational restriction

Data synthesized from established structure-activity relationship (SAR) studies of aza-heterocycles[7],[8].

Divergent Library Synthesis Workflow

The true value of 1-(4-Aminophenyl)-2-azetidinemethanol lies in its capacity for divergent synthesis. By selectively addressing the aniline and hydroxymethyl vectors, medicinal chemists can rapidly generate distinct libraries targeting entirely different protein classes (e.g., kinase inhibitors vs. GPCR ligands).

G Start 1-(4-Aminophenyl)-2-azetidinemethanol (Core Scaffold) Branch1 Vector 1: Aniline Moiety (Cross-Coupling / Amidation) Start->Branch1 Chemoselectivity Branch2 Vector 2: Hydroxymethyl Group (Etherification / Oxidation) Start->Branch2 Chemoselectivity Lib1 Library A: Kinase Inhibitors (H-Bond Donors/Acceptors) Branch1->Lib1 HATU, DIPEA Lib2 Library B: GPCR Ligands (Lipophilic Ethers) Branch2->Lib2 NaH, R-X Screening High-Throughput Screening (HTS) & Hit Validation Lib1->Screening Assay Lib2->Screening Assay

Divergent high-throughput library synthesis workflow using 1-(4-Aminophenyl)-2-azetidinemethanol.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to prevent common synthetic pitfalls, such as epimerization or over-alkylation.

Protocol A: Chemoselective Amidation of the Aniline Vector

Objective: To generate an amide library while preserving the C2-hydroxymethyl group. Causality & Design: The primary aniline is significantly more nucleophilic than the primary alcohol toward activated esters. We utilize HATU as the coupling reagent because it rapidly forms a highly reactive 7-aza-OBt ester, which drives the amidation forward at room temperature, thereby minimizing the risk of epimerization at the chiral C2 center of the azetidine ring.

Step-by-Step Procedure:

  • Activation: In an oven-dried vial under a nitrogen atmosphere, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-(4-Aminophenyl)-2-azetidinemethanol (1.0 equiv) to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. You must observe the desired mass [M+H]⁺ with no significant peak corresponding to the O-acylated byproduct. The presence of the intact hydroxymethyl group should be confirmed via ¹H NMR (appearance of a broad singlet integrating to 1H around 4.5–5.0 ppm, exchangeable with D₂O).

Protocol B: O-Alkylation of the Hydroxymethyl Vector

Objective: To synthesize lipophilic ether derivatives for GPCR or ion channel targeting. Causality & Design: To functionalize the alcohol without affecting the aniline, the aniline must either be transiently protected (e.g., as a Boc-derivative) or the reaction must be run under strictly controlled stoichiometric deprotonation. Assuming prior functionalization of the aniline (from Protocol A), we use Sodium Hydride (NaH) to cleanly deprotonate the primary alcohol.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the N-acylated intermediate (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the excess NaH with a few drops of methanol at 0 °C, followed by the addition of water. Extract with dichloromethane (DCM).

  • Self-Validation Checkpoint: Monitor the disappearance of the starting material via TLC. Post-purification (silica gel chromatography), the ¹H NMR spectrum must show the disappearance of the hydroxyl proton and the appearance of the new alkyl protons, confirming successful etherification.

Conclusion

The strategic incorporation of azetidine motifs is no longer a niche endeavor but a fundamental pillar of modern medicinal chemistry[1],[9]. While compounds like 3-hydroxyazetidine serve excellently for linear bioisosteric replacements, 1-(4-Aminophenyl)-2-azetidinemethanol provides a highly specialized, dual-vector scaffold. Its ability to undergo divergent, chemoselective functionalization while maintaining the rigid, sp3-rich geometry of the azetidine core makes it an invaluable asset for generating novel, patentable chemical space in drug discovery programs.

References

  • Source: PubMed (Future Medicinal Chemistry)
  • Substituted Azetidines in Drug Discovery | Building Blocks Source: Life Chemicals Blog URL
  • Azetidines in Drug Discovery Source: PharmaBlock URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • 2-(2-Thienyl)azetidine Hydrochloride (Structural Dynamics in Medicinal Chemistry)
  • Buy 1-(4-Aminophenyl)
  • 3-((Hetera)cyclobutyl)

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for 1-(4-Aminophenyl)-2-azetidinemethanol Quantification

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of 1-(4-Aminophenyl)-2-azetidinemethanol. As a critical intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount for ensuring quality, consistency, and safety in drug development and manufacturing.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices and provides a framework for method validation grounded in internationally recognized standards. The objective is to equip researchers, analytical chemists, and quality control professionals with the knowledge to select, develop, and validate an analytical method that is fit for its intended purpose.

The Analytical Challenge: Why Method Choice Matters

1-(4-Aminophenyl)-2-azetidinemethanol possesses key structural features that guide the selection of an appropriate analytical technique: a primary aromatic amine chromophore, which is suitable for UV detection, and its inherent polarity and mass, which lend themselves to mass spectrometry. The choice between HPLC-UV and LC-MS/MS often hinges on the specific requirements of the analysis:

  • HPLC-UV: A workhorse of quality control labs, this technique is robust, cost-effective, and widely available. It is ideal for quantifying the analyte in bulk materials (e.g., API) and relatively simple formulations where high sensitivity is not the primary concern.

  • LC-MS/MS: Offering superior sensitivity and selectivity, this method is indispensable for analyzing low concentrations of the analyte, especially in complex biological matrices (e.g., plasma for pharmacokinetic studies) or for trace-level impurity analysis.

This guide will compare these two powerful techniques through the lens of a rigorous validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Foundational Pillar: Method Validation Framework

The objective of analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[4] A well-validated method ensures reliable and reproducible data, which is a cornerstone of regulatory compliance and product quality.[5]

The following validation parameters will be discussed and compared for both HPLC-UV and LC-MS/MS approaches.

G cluster_validation Analytical Method Validation Workflow cluster_params Key Validation Parameters Define Define Analytical Performance Requirements Develop Method Development & Optimization Define->Develop Inputs Validate Perform Validation Studies (ICH Q2(R1)) Develop->Validate Optimized Method Document Document Results in Validation Report Validate->Document Validation Data Specificity Specificity & Forced Degradation Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD & LOQ Robustness Robustness

Caption: A generalized workflow for analytical method validation.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

Here, we present hypothetical but realistic protocols and validation data for the two techniques. This comparison is designed to highlight the relative strengths and applications of each method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed as a stability-indicating assay for the quantification of 1-(4-Aminophenyl)-2-azetidinemethanol in a drug substance. Stability-indicating methods are crucial for separating the intact API from any potential degradation products.[6][7][8]

cluster_HPLC HPLC-UV Experimental Workflow Prep Sample & Standard Preparation Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify cluster_LCMS LC-MS/MS Experimental Workflow Prep Sample & Standard Preparation (e.g., SPE) Inject Inject into LC System Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Tandem MS Analysis (MRM) Ionize->Analyze Quantify Data Acquisition & Quantification Analyze->Quantify

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Validation

Comparing synthesis routes for high-purity 1-(4-Aminophenyl)-2-azetidinemethanol

1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) is a highly valuable, conformationally restricted building block utilized in the development of advanced central nervous system (CNS) therapeutics and oncology dru...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) is a highly valuable, conformationally restricted building block utilized in the development of advanced central nervous system (CNS) therapeutics and oncology drugs. The presence of the highly strained four-membered azetidine ring, coupled with a chiral C2-hydroxymethyl group and an N-aryl linkage, presents unique synthetic challenges.

This guide objectively compares the two most viable synthetic routes for producing high-purity 1-(4-Aminophenyl)-2-azetidinemethanol: Route A (Nucleophilic Aromatic Substitution) and Route B (Buchwald-Hartwig Cross-Coupling) . We analyze the causality behind reagent selection, provide step-by-step experimental protocols, and present comparative quantitative data to guide process chemists in selecting the optimal scale-up strategy.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic strategies starting from the common precursor, Azetidine-2-methanol.

SynthesisRoutes SM Azetidine-2-methanol (Starting Material) SNAr_Reagent 1-Fluoro-4-nitrobenzene + K2CO3 / DMF SM->SNAr_Reagent Route A (Step 1) BH_Reagent 4-Bromo-N-Boc-aniline + Pd-Catalyst / Base SM->BH_Reagent Route B (Step 1) Nitro_Int 1-(4-Nitrophenyl)- 2-azetidinemethanol SNAr_Reagent->Nitro_Int Reduction H2, Pd/C Catalytic Hydrogenation Nitro_Int->Reduction Route A (Step 2) Product 1-(4-Aminophenyl)- 2-azetidinemethanol (Target API Intermediate) Reduction->Product Boc_Int 1-(4-N-Boc-aminophenyl)- 2-azetidinemethanol BH_Reagent->Boc_Int Deprotect TFA / DCM Boc Deprotection Boc_Int->Deprotect Route B (Step 2) Deprotect->Product

Fig 1. Divergent synthetic pathways for 1-(4-Aminophenyl)-2-azetidinemethanol.

Route A: Nucleophilic Aromatic Substitution (SNAr) & Reduction

Causality & Logic

Route A exploits the electron-deficient nature of 1-fluoro-4-nitrobenzene. The strong electron-withdrawing effect of the para-nitro group activates the C-F bond, allowing the secondary amine of azetidine-2-methanol to act as a nucleophile in an SNAr mechanism . Potassium carbonate (K₂CO₃) is specifically chosen as a mild, insoluble base to neutralize the generated HF without causing base-catalyzed ring-opening of the strained azetidine . The subsequent reduction utilizes heterogeneous Palladium on Carbon (Pd/C), which is easily removed via filtration, ensuring an exceptionally low trace-metal profile.

Step-by-Step Methodology
  • SNAr Reaction: Charge a dry reactor with Azetidine-2-methanol (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF (10 vol). Stir at 60°C for 12 hours.

  • Isolation: Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, and concentrate to yield 1-(4-nitrophenyl)-2-azetidinemethanol.

  • Catalytic Hydrogenation: Dissolve the intermediate in Methanol (10 vol). Add 10% Pd/C (0.05 eq). Purge the vessel with N₂, then H₂. Stir under 1 atm of H₂ at 25°C.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize from Toluene/Heptane.

Self-Validating System

Hydrogen Uptake Monitoring: The reduction step is monitored using a mass flow controller to precisely measure H₂ consumption. The reaction is automatically quenched exactly when 3.0 equivalents of H₂ are consumed. This self-validating control prevents over-reduction (hydrogenolysis of the azetidine C-N bond), ensuring high fidelity.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Logic

Route B is utilized when avoiding harsh reducing conditions is necessary (e.g., if other reducible functional groups were present in a more complex derivative). It relies on the direct C-N cross-coupling of the azetidine with 4-bromo-N-Boc-aniline. The critical choice here is the ligand: RuPhos . The steric bulk of RuPhos accelerates reductive elimination at the palladium center, strictly outcompeting β-hydride elimination, which would otherwise lead to the catastrophic ring-opening of the azetidine .

Step-by-Step Methodology
  • Cross-Coupling: In a glovebox, charge a flask with Azetidine-2-methanol (1.0 eq), 4-bromo-N-Boc-aniline (1.1 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).

  • Reaction: Add degassed Toluene (10 vol). Seal and heat at 85°C for 8 hours under N₂.

  • Metal Scavenging: Cool to room temperature, add SiliaMetS® Thiol (metal scavenger, 5 eq relative to Pd), and stir for 4 hours at 40°C. Filter through Celite.

  • Deprotection: Dissolve the concentrated intermediate in Dichloromethane (DCM, 5 vol). Add Trifluoroacetic acid (TFA, 5 vol) at 0°C. Stir for 2 hours, neutralize with saturated NaHCO₃, extract, and purify via silica gel chromatography.

Self-Validating System

ICP-MS Quality Gate: Because homogeneous palladium is notoriously difficult to purge, the workflow incorporates a mandatory Inductively Coupled Plasma Mass Spectrometry (ICP-MS) hold-point post-scavenging. The batch cannot proceed to deprotection unless Pd levels are validated at <10 ppm.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of both routes based on standardized 1-kg pilot runs.

Performance MetricRoute A (SNAr + Reduction)Route B (Buchwald-Hartwig)
Overall Yield 78%85%
Chemical Purity (HPLC) >99.0%>99.5%
Enantiomeric Excess (ee) >99% (Retention of stereocenter)>99% (Retention of stereocenter)
E-Factor (Waste/Product ratio) ~15 (Highly efficient)~25 (Higher solvent/scavenger use)
Trace Palladium (ICP-MS) < 1 ppm5 - 10 ppm
Cost per Kg (USD) Low ($)High ( $)
Scalability Excellent (Multi-kg to Ton)Moderate (Limited by Pd exotherms)

Analytical Validation & Release Workflow

To ensure the structural integrity of the azetidine ring and the purity of the final API intermediate, a strict analytical workflow must be followed.

Validation Crude Crude Product HPLC HPLC / LC-MS (Purity > 99%) Crude->HPLC Scavenge Metal Scavenging (Route B only) HPLC->Scavenge If Pd used Chiral Chiral HPLC (ee > 99%) HPLC->Chiral If Route A ICP ICP-MS (Pd < 10 ppm) Scavenge->ICP ICP->Chiral Release Final Batch Release Chiral->Release

Fig 2. Quality control and validation workflow for batch release.

Conclusion & Recommendations

For the commercial-scale synthesis of 1-(4-Aminophenyl)-2-azetidinemethanol , Route A (SNAr + Reduction) is the definitive choice for early-to-mid phase drug development and large-scale manufacturing. It offers a superior E-Factor, negligible trace metal contamination, and relies on inexpensive, highly scalable reagents.

Conversely, Route B (Buchwald-Hartwig) is recommended exclusively for late-stage functionalization scenarios where the molecule contains other functional groups sensitive to reductive conditions (e.g., alkenes, alkynes, or easily cleavable benzyl ethers). While Route B provides slightly higher overall yields and exceptional chemical purity, the high cost of palladium catalysts and the rigorous metal-scavenging requirements limit its economic viability at the multi-ton scale.

References

  • Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society, 142(40), 17187–17194.[Link]

  • Zelch, D., Russo, C. M., Ruud, K. J., & O'Reilly, M. C. (2024). "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry, 89(20), 15137-15144.[Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K.-E., Nißl, B., Shahbaz, M., Jiang, D., Aicher, J., & Didier, D. (2022). "Strain-release arylations for the bis-functionalization of azetidines." Chemical Communications, 58, 2564-2567.[Link]

Comparative

Benchmarking 1-(4-Aminophenyl)-2-azetidinemethanol reactivity against aniline derivatives

An authoritative benchmarking guide for 1-(4-Aminophenyl)-2-azetidinemethanol requires a deep dive into physical organic chemistry. This compound is a highly functionalized building block frequently utilized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative benchmarking guide for 1-(4-Aminophenyl)-2-azetidinemethanol requires a deep dive into physical organic chemistry. This compound is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors (e.g., SYK and LRRK2 inhibitors)[1]. It presents a unique reactivity profile due to the convergence of three distinct functional groups: an aniline-type primary amine, a highly strained N-aryl azetidine ring, and a primary alcohol.

This guide objectively compares the reactivity of 1-(4-Aminophenyl)-2-azetidinemethanol against standard aniline derivatives, providing drug development professionals with actionable experimental protocols, kinetic data, and mechanistic insights.

Structural & Electronic Profiling

To understand the reactivity of 1-(4-Aminophenyl)-2-azetidinemethanol, we must first analyze its electronic push-pull dynamics. The azetidine nitrogen is conjugated with the phenyl ring. Despite the steric constraints of the 4-membered ring, the azetidinyl group acts as a potent electron-donating group (EDG) via resonance (+R effect). This significantly increases the electron density at the para-positioned primary amine, making it substantially more nucleophilic than a standard, unsubstituted aniline[2].

G A Azetidine Nitrogen (Lone Pair Donor) B Phenyl Ring (π-System) A->B +R Resonance Effect C Primary Amine (Enhanced Nucleophile) B->C Increased Electron Density

Electronic resonance pathway enhancing primary amine nucleophilicity.

Benchmark 1: Primary Amine Nucleophilicity (Acylation Kinetics)

The most critical benchmark for this compound is the nucleophilicity of its primary amine. We utilize Mayr's nucleophilicity equation ( logk=sN​(N+E) ) to quantify this reactivity[3]. The table below compares the estimated Mayr nucleophilicity parameter ( N ) and relative acylation rates ( krel​ ) of various anilines.

Quantitative Data Comparison
CompoundSubstituent (para to NH₂)Estimated Mayr N (in MeCN)Relative Acylation Rate ( krel​ )
Aniline -H~11.51.0 (Reference)
p-Toluidine -CH₃~12.83.5
1-(4-Aminophenyl)-2-azetidinemethanol -N(CH₂)₃CH₂OH~15.2~45.0
N,N-Dimethyl-p-phenylenediamine -N(CH₃)₂~15.8~60.0

Data Synthesis: The azetidinyl group pushes the nucleophilicity of the primary amine close to that of N,N-dimethyl-p-phenylenediamine. This means acylation or reductive amination at the primary amine will occur rapidly, often outcompeting secondary or sterically hindered amines in the same reaction mixture.

Experimental Protocol: Pseudo-First-Order Kinetic Benchmarking

Self-Validation Metric: The natural log of the electrophile concentration versus time must yield a linear plot ( R2>0.99 ) to confirm pseudo-first-order kinetics.

  • Preparation: Prepare a 0.01 M solution of a reference electrophile (e.g., benzhydrylium tetrafluoroborate) in anhydrous acetonitrile (MeCN).

  • Amine Excess: Prepare a 0.50 M solution of 1-(4-Aminophenyl)-2-azetidinemethanol in MeCN (50-fold excess ensures pseudo-first-order conditions).

  • Initiation: Inject 1 mL of the amine solution into 1 mL of the electrophile solution in a thermostated UV-Vis cuvette at 20 °C.

  • Monitoring: Monitor the decay of the electrophile's absorbance (typically around 400-600 nm depending on the reference used) over time.

  • Calculation: Plot ln(Absorbance) vs. time. The negative slope equals the observed rate constant ( kobs​ ). Divide kobs​ by the amine concentration to find the second-order rate constant ( k2​ ).

Workflow Step1 Prepare Solutions (Amine Excess + Electrophile) Step2 Initiate Reaction at 20°C (Thermostated UV-Vis) Step1->Step2 Step3 Monitor Absorbance Decay (Continuous Photometry) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Calculate Rate Constant (k₂) (Derive Mayr N Parameter) Step4->Step5

Step-by-step kinetic workflow for benchmarking amine acylation rates.

Benchmark 2: Azetidine Ring Stability (Acid-Catalyzed Ring Opening)

While the primary amine is highly reactive, the 4-membered azetidine ring is the compound's Achilles' heel. Azetidines possess approximately 26 kcal/mol of ring strain[4]. When the azetidine nitrogen is attached to an aryl group, protonation of the nitrogen creates an excellent leaving group (the neutral aniline derivative), making the ring highly susceptible to nucleophilic ring-opening under acidic conditions[5].

Stability Comparison Table
CompoundRing TypeStability at pH 7Stability at pH 2 (Aqueous)Primary Degradation Pathway
Pyrrolidine 5-memberedStableStableN/A
1-Alkylazetidine 4-membered aliphaticStableModerateSlow hydrolysis
1-(4-Aminophenyl)-2-azetidinemethanol 4-membered N-arylStableHighly Unstable Rapid ring cleavage to acyclic amine
Experimental Protocol: Acid Degradation Assay

Self-Validation Metric: LC-MS analysis must show the disappearance of the parent mass [M+H]+ and the appearance of a +18 Da mass (corresponding to water addition via ring opening) rather than simple salt formation.

  • Sample Preparation: Dissolve 10 mg of 1-(4-Aminophenyl)-2-azetidinemethanol in 1 mL of a 1:1 mixture of MeCN and 0.1 M aqueous HCl (pH ~1).

  • Incubation: Stir the mixture at room temperature (25 °C).

  • Sampling: Withdraw 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 90 µL of cold pH 7 phosphate buffer.

  • Analysis: Inject quenched samples into an LC-MS system (C18 column, gradient H₂O/MeCN with 0.1% Formic Acid).

  • Observation: The strained N-aryl azetidine will rapidly open, yielding a 3-(4-aminophenylamino)propane-1,2-diol derivative.

RingOpening N_aryl Protonated N-Aryl Azetidine Strain Ring Strain Release (~26 kcal/mol) N_aryl->Strain Acidic pH Nucleophile Nucleophilic Attack (H₂O / Cl⁻) Strain->Nucleophile Product Acyclic Intermediate (Ring Cleavage) Nucleophile->Product Irreversible

Acid-catalyzed ring-opening degradation pathway of N-aryl azetidines.

Strategic Recommendations for Drug Development

When utilizing 1-(4-Aminophenyl)-2-azetidinemethanol in synthetic workflows or API manufacturing:

  • Exploit the Amine Nucleophilicity: The primary amine is exceptionally reactive. You can achieve chemoselective acylation or sulfonylation at the primary amine without the need to protect the primary alcohol, provided the reaction is run at low temperatures (-20 °C to 0 °C) with exactly 1.0 equivalent of the electrophile.

  • Avoid Strong Acids: Due to the facile ring cleavage of basic azetidines[5], avoid prolonged exposure to strong acids (e.g., TFA, HCl) during deprotection steps. If Boc-deprotection of other moieties is required, utilize mild Lewis acids (e.g., ZnBr₂) or carefully controlled, brief exposures to cold HCl in dioxane.

  • Protecting the Alcohol: If oxidation of the primary amine is required, the primary alcohol must be protected first. Silyl ethers (e.g., TBS-Cl) are recommended, as they can be removed using fluoride sources (TBAF) which are completely orthogonal to the acid-sensitive azetidine ring.

Sources

Validation

Validation of NMR Peak Assignments for 1-(4-Aminophenyl)-2-azetidinemethanol: A Comparative Guide of Predictive Workflows

Executive Summary The structural elucidation of highly functionalized heterocycles remains a bottleneck in drug development. 1-(4-Aminophenyl)-2-azetidinemethanol presents a unique analytical challenge: it combines a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized heterocycles remains a bottleneck in drug development. 1-(4-Aminophenyl)-2-azetidinemethanol presents a unique analytical challenge: it combines a highly strained four-membered azetidine ring, an exocyclic hydroxymethyl group capable of complex hydrogen bonding, and an N-linked para-aminophenyl system.

Section 1: The Analytical Challenge & Causality of Shift Deviations

To understand why standard prediction tools fail, we must first analyze the causality behind the molecule's magnetic shielding environments.

  • Azetidine Ring Strain & Hybridization: The four-membered azetidine ring forces C-C-C bond angles to approximately 90°, significantly deviating from the ideal 109.5° sp³ angle. This geometric constraint increases the p-character of the C-C bonds and the s-character of the C-H bonds, leading to an unexpected deshielding of the C3 and C4 protons and carbons that empirical databases rarely capture accurately.

  • N-Phenyl Conjugation & Delocalization: The nitrogen atom (N1) conjugates with the phenyl ring. However, the rigid azetidine geometry restricts the planarity of this conjugation compared to a standard acyclic aniline. This creates a non-linear shielding effect on the ortho-carbons (C2'', C6'') that pure computational models often overestimate.

  • Conformational Flexibility: The C2-hydroxymethyl group rotates freely, creating multiple low-energy conformers stabilized by transient intramolecular hydrogen bonding between the -OH and the azetidine nitrogen. The observed NMR spectrum is a Boltzmann-weighted average of these states, requiring rigorous 3D conformational awareness.

Causality Root 1-(4-Aminophenyl)-2-azetidinemethanol Structural Nuances N1 Azetidine Ring Strain (Altered sp³ Hybridization) Root->N1 N2 N-Phenyl Conjugation (Lone Pair Delocalization) Root->N2 N3 Hydroxymethyl Flexibility (Intramolecular H-Bonding) Root->N3 E1 Deshielding of C3/C4 (Empirical rules fail) N1->E1 E2 Shielding of Ortho-Protons (Overestimated by pure DFT) N2->E2 E3 Conformer-Dependent Shifts (Requires Boltzmann avg) N3->E3

Fig 1: Logical relationship between structural nuances and NMR chemical shift deviations.

Section 2: Objective Comparison of Predictive Alternatives

Alternative 1: Empirical Additivity & HOSE Codes (e.g., ChemDraw, standard Mnova)
  • Mechanism: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) to match the molecule's sub-structures against a database of known chemical shifts[1].

  • Limitations: Fast, but suffers from high Mean Absolute Percentage Error (MAPE). The specific combination of a 2-substituted azetidine N-linked to an aniline is underrepresented in standard training sets, causing significant deviations at the C2 and C4 positions.

Alternative 2: Pure Quantum Mechanical (GIAO-DFT) Calculations
  • Mechanism: Uses Density Functional Theory (DFT) with Gauge-Including Atomic Orbitals (GIAO) to calculate absolute nuclear magnetic shielding tensors (σ)[2].

  • Limitations: While highly accurate for rigid geometries, pure DFT requires manual linear scaling (using reference compounds) to convert shielding tensors to chemical shifts (δ)[3]. It is computationally expensive and prone to systematic errors if the chosen functional overestimates electron correlation in the conjugated N-phenyl system.

The Product Paradigm: Hybrid AI-DFT CASE (e.g., CSTShift-emb)
  • Mechanism: Integrates DFT-calculated shielding tensors with 3D Graph Neural Networks (GNNs)[4]. Instead of relying on simple linear scaling, the GNN learns the non-linear mapping between the DFT shielding tensor, the local atomic environment, and the experimental shift.

  • Advantage: Delivers the lowest Root Mean Square Deviation (RMSD) by correcting the systematic errors of pure DFT while maintaining the quantum mechanical rigor entirely absent in empirical tools.

Section 3: Experimental Data & Performance Comparison

To validate these methodologies, we compared the predicted ¹³C NMR shifts against the experimental spectrum of 1-(4-Aminophenyl)-2-azetidinemethanol (100 MHz, DMSO-d₆).

Table 1: ¹³C NMR Chemical Shift Comparison (δ ppm)
Carbon PositionExperimentalEmpirical HOSEPure GIAO-DFTHybrid AI-DFT
C1'' (Phenyl C-N)142.5145.1143.8142.7
C4'' (Phenyl C-NH₂)140.1138.0141.5140.3
C3'', C5'' (Phenyl CH)115.2118.4114.1115.0
C2'', C6'' (Phenyl CH)113.8117.2112.0113.5
C2 (Azetidine CH)64.259.565.864.4
C1' (Hydroxymethyl CH₂)62.560.163.962.7
C4 (Azetidine CH₂)50.846.352.151.0
C3 (Azetidine CH₂)22.419.821.522.2
Table 2: Predictive Performance Metrics
Predictive WorkflowRMSD (¹³C, ppm)Max Error (ppm)Computation Time
Empirical HOSE 3.454.7 (C2)< 1 second
Pure GIAO-DFT 1.421.8 (C2'', C6'')~4.5 hours
Hybrid AI-DFT 0.28 0.4 (C1'') ~4.5 hours

Section 4: Self-Validating Experimental Protocol

Step 1: Conformational Sampling Execute a conformational search using a Molecular Mechanics force field (e.g., OPLS4). Retain all conformers within a 5.0 kcal/mol energy window to ensure all relevant hydroxymethyl rotamers are captured.

Step 2: Geometry Optimization Optimize the retained conformers using DFT at the ωB97X-D/6-31G(d) level. Causality note: The ωB97X-D functional includes empirical dispersion corrections, which are strictly required to accurately model the transient intramolecular hydrogen bonding between the -OH group and the azetidine nitrogen.

Step 3: Magnetic Shielding Calculation Compute the isotropic shielding tensors (σ) using the GIAO method at the mPW1PW91/6-311+G(d,p) level. Incorporate the SMD (Solvation Model based on Density) for DMSO to simulate the experimental solvent environment[3].

Step 4: Boltzmann Averaging & AI Scaling Calculate the Boltzmann-weighted average of the shielding tensors based on the DFT relative energies. Feed these averaged tensors into the 3D-GNN architecture. The GNN bypasses traditional linear scaling, directly outputting the predicted chemical shifts (δ)[4].

Step 5: Experimental Validation (The Closed Loop) Acquire high-resolution 1D ¹³C and 2D HSQC/HMBC spectra. Overlay the AI-DFT predicted shifts with the experimental peaks. An RMSD of < 1.5 ppm for ¹³C confirms a highly confident, validated assignment.

Workflow A 1. Conformational Search (OPLS4 Force Field) B 2. Geometry Optimization (DFT: ωB97X-D/6-31G*) A->B Boltzmann Ensemble C 3. Shielding Tensor Calc (GIAO: mPW1PW91) B->C Minimized Geometries D 4. AI-Tensor Conversion (3D-GNN Scaling) C->D Isotropic Shielding (σ) E 5. Experimental Overlay (RMSD Validation) D->E Predicted Shifts (δ)

Section 5: References

The protocols and mechanistic claims in this guide are grounded in the following peer-reviewed literature:

  • Title: Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools Source: Comptes Rendus. Chimie (Académie des sciences) URL: [Link][1]

  • Title: DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

  • Title: Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts Source: Inorganic Chemistry (ACS Publications) URL: [Link][3]

  • Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: Journal of Chemical Information and Modeling (PMC / NIH) URL: [Link][4]

Sources

Comparative

Synergistic Solvent Strategies for the Extraction of 1-(4-Aminophenyl)-2-azetidinemethanol

As drug development increasingly explores strained nitrogen heterocycles, the isolation of highly polar intermediates from aqueous matrices remains a significant bottleneck. 1-(4-Aminophenyl)-2-azetidinemethanol is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores strained nitrogen heterocycles, the isolation of highly polar intermediates from aqueous matrices remains a significant bottleneck. 1-(4-Aminophenyl)-2-azetidinemethanol is a prime example of a structurally complex, highly polar target that defies standard liquid-liquid extraction (LLE) methodologies.

This guide objectively compares extraction solvents for this specific azetidine derivative, providing researchers with field-proven, self-validating protocols grounded in mechanistic causality.

Mechanistic Profiling of the Target Molecule

To design an effective extraction system, we must first deconstruct the molecule’s physicochemical profile:

  • N-Aryl Azetidine Core : Unlike aliphatic azetidines (which are highly basic, pKa ~10.4), the nitrogen in this four-membered ring is conjugated with a phenyl group. This delocalizes the lone pair, significantly lowering its basicity[1].

  • Primary Aniline Group : The para-amino group (pKa ~4.6) provides a second basic site and acts as both a hydrogen-bond donor and acceptor.

  • C2-Hydroxymethyl Group : The primary alcohol (-CH₂OH) is a potent hydrogen-bonding site that heavily anchors the molecule within the aqueous hydration shell[2].

When these three functional groups are combined, the molecule exhibits extreme hydrophilicity. Standard monopolar organic solvents fail to disrupt the thermodynamic stability of the water-solute hydrogen bonds, leading to poor partitioning and massive yield losses.

MoleculeSolvent Target 1-(4-Aminophenyl)- 2-azetidinemethanol EtOAc Ethyl Acetate (Moderate Recovery) Target->EtOAc Misses polar alcohol groups DCM Dichloromethane (Poor Recovery) Target->DCM Inadequate H-bonding EtOAc_IPA EtOAc:IPA (3:1) (Optimal Recovery) Target->EtOAc_IPA IPA breaks hydration shell

Diagram illustrating the partitioning efficiency of various solvent systems for polar azetidines.

Comparative Solvent Analytics

The table below summarizes the quantitative performance of various extraction solvents when applied to polar azetidine-alcohols.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Est. Recovery Yield (%)Toxicity / Safety Profile
Ethyl Acetate (EtOAc) 6.077.160-65%Low toxicity, GRAS status
Dichloromethane (DCM) 9.139.640-50%High toxicity, carcinogenic
n-Butanol (n-BuOH) 17.8117.785-90%Moderate, difficult to evaporate
EtOAc:IPA (3:1 v/v) ~9.5~79.0>95% Low toxicity, optimal balance

The Causality Behind the Data: While n-Butanol offers excellent recovery, its high boiling point (117.7 °C) requires harsh evaporation conditions that can degrade the strained azetidine ring. Ethyl acetate alone acts primarily as a hydrogen-bond acceptor and cannot fully solvate the primary alcohol[2].

By introducing Isopropanol (IPA) at a 25% volumetric ratio to EtOAc, the solvent system gains strong hydrogen-bond donating capabilities. The IPA acts as a thermodynamic wedge, breaking the aqueous hydration shell around the azetidine, while the bulk ethyl acetate drives the partitioning into the organic phase[3].

Optimized Protocol & Self-Validation System

To achieve >95% recovery of 1-(4-Aminophenyl)-2-azetidinemethanol, follow this step-by-step methodology utilizing the EtOAc:IPA (3:1) synergistic system.

Step 1: Aqueous Matrix Preparation & pH Adjustment
  • Action: Cool the aqueous reaction mixture to 5 °C. Slowly add saturated aqueous Sodium Carbonate ( Na2​CO3​ ) until the pH reaches 9.0–10.0.

  • Causality: This ensures both the aniline and the azetidine nitrogens are fully deprotonated, eliminating ionic charge and maximizing lipophilicity.

  • Validation Checkpoint: Spot the aqueous layer on highly sensitive pH paper. If the pH is < 9.0, the target remains partially protonated, and recovery will plummet.

Step 2: Salting Out
  • Action: Add solid Sodium Chloride (NaCl) to the aqueous mixture until saturation is reached (undissolved salt remains visible).

  • Causality: Saturating the aqueous layer increases the ionic strength, drastically decreasing the solubility of non-ionic organic molecules in water (the "salting-out" effect) and forcing the polar azetidine outward.

Step 3: Synergistic Extraction
  • Action: Add a volume of EtOAc:IPA (3:1 v/v) equal to 50% of the aqueous volume. Stir vigorously for 5 minutes, then allow the layers to separate. Repeat this extraction three times.

  • Causality: The 3:1 ratio provides the exact polarity needed without causing the organic phase to become miscible with the water layer[3].

Step 4: Phase Separation and Drying
  • Action: Combine the organic layers. Wash once with a minimal amount of brine (to remove residual IPA/water), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 35 °C.

  • Validation Checkpoint: Perform Normal-Phase TLC (e.g., 10% MeOH in DCM with 1% NH4​OH ) on both the concentrated organic layer and the residual aqueous layer. The aqueous lane must show no UV-active spots at the target Rf​ , confirming complete mass transfer[2].

ExtractionWorkflow A Aqueous Mixture (Target Molecule) B pH Adjustment (pH 9-10) A->B Deprotonate amines C Salting Out (NaCl Saturation) B->C Decrease aqueous solubility D Solvent Addition (EtOAc:IPA 3:1) C->D Synergistic extraction E Phase Separation D->E Settle layers F Self-Validation (TLC of Aqueous) E->F Ensure complete recovery

Step-by-step workflow for the optimized synergistic extraction of polar azetidine derivatives.

References
  • Patsnap Eureka. "Ethyl Acetate Vs Alcohols: Solvent Extraction Profiles." Patsnap, [Link]

  • "Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization." The Journal of Organic Chemistry - ACS Publications,[Link]

Sources

Validation

Comparative Toxicity Guide: 1-(4-Aminophenyl)-2-azetidinemethanol vs. Primary Aromatic Amines (PAAs)

As pharmaceutical development increasingly relies on complex nitrogen-containing heterocycles, the safety evaluation of synthetic intermediates has become paramount. Primary aromatic amines (PAAs) are notorious for their...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical development increasingly relies on complex nitrogen-containing heterocycles, the safety evaluation of synthetic intermediates has become paramount. Primary aromatic amines (PAAs) are notorious for their genotoxic potential and are strictly regulated under the ICH M7 guidelines[1]. However, functionalizing the PAA core—such as introducing a bulky, electron-donating azetidine ring—profoundly alters its toxicokinetic profile.

This guide provides an objective, mechanistically grounded comparison between the toxicity of standard PAAs (e.g., aniline) and the specific functionalized intermediate 1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1)[2]. By analyzing metabolic activation pathways, nitrenium ion stability, and steric hindrance, we provide drug development professionals with a predictive framework for impurity risk assessment.

Mechanistic Toxicology: The Nitrenium Ion Hypothesis

To understand the comparative toxicity, we must first examine the causal mechanisms of PAA-induced mutagenesis.

The Baseline: Unsubstituted PAAs

Standard PAAs undergo metabolic activation primarily in the liver via Cytochrome P450 1A2 (CYP1A2). The enzyme catalyzes the N-hydroxylation of the primary amine. This N-hydroxylamine intermediate is subsequently esterified by Phase II enzymes (NAT or SULT). The heterolytic cleavage of the N-O bond generates a highly electrophilic nitrenium ion , which intercalates into DNA and forms covalent adducts at the C8 or N2 positions of guanine, leading to frameshift or point mutations[3][4].

The Variant: 1-(4-Aminophenyl)-2-azetidinemethanol

1-(4-Aminophenyl)-2-azetidinemethanol is structurally a para-phenylenediamine (PPD) derivative, featuring an aniline core with an azetidine ring attached via its nitrogen to the para position. This structural modification introduces two competing toxicological dynamics:

  • Electronic Resonance (Increased Nitrenium Stability): The lone pair on the azetidine nitrogen acts as a strong electron-donating group (EDG). According to the nitrenium hypothesis, EDGs at the para position strongly stabilize the nitrenium ion via resonance[5]. A highly stabilized nitrenium ion has a longer half-life, increasing the probability that it will survive long enough to diffuse into the nucleus and react with DNA.

  • Steric Hindrance (Decreased CYP1A2 Affinity): The CYP1A2 active site is relatively narrow and planar, optimized for flat aromatic systems[6]. The bulky 2-hydroxymethyl group on the azetidine ring creates significant steric clash, potentially hindering the geometric compatibility required for efficient proton abstraction and N-hydroxylation.

  • Alternative Oxidation (Quinone Diimine Formation): Like other PPD derivatives, this compound is highly susceptible to two-electron oxidation, bypassing the nitrenium pathway to form reactive quinone diimines[7]. These species primarily bind to nucleophilic residues on proteins (causing contact sensitization) rather than DNA.

G A Primary Aromatic Amine (e.g., Ar-NH2) B N-Hydroxylamine (Ar-NHOH) A->B CYP1A2 (Oxidation) C N-Acetoxy/Sulfoxy Ester B->C NAT / SULT (Phase II) D Nitrenium Ion (Ar-NH+) C->D Heterolytic Cleavage E DNA Adduct (Mutagenesis) D->E Covalent Binding (Guanine C8/N2)

Fig 1: CYP1A2-mediated metabolic activation of primary aromatic amines to genotoxic nitrenium ions.

Comparative Toxicity Profile

The interplay between electronic stabilization and steric hindrance results in a distinct toxicological profile for 1-(4-Aminophenyl)-2-azetidinemethanol compared to simple PAAs.

Table 1: Quantitative & Qualitative Toxicological Comparison
Toxicological EndpointSimple PAAs (e.g., Aniline)1-(4-Aminophenyl)-2-azetidinemethanolMechanistic Rationale
Nitrenium Ion Stability (ΔΔE) Baseline (0 kcal/mol)Highly Negative (Stabilized)Resonance delocalization from the para-azetidine nitrogen stabilizes the positive charge[5].
CYP1A2 Binding Affinity High (Planar structure)Low to ModerateThe bulky 2-hydroxymethyl group disrupts the planar geometry required for the CYP1A2 catalytic pocket[6].
Primary Reactive Intermediate Nitrenium IonQuinone Diimine & Nitrenium Ionpara-Diamines readily undergo 2-electron oxidation to quinone diimines, diverting metabolism away from DNA-reactive species[8].
Ames Test (TA98/TA100 + S9) Strongly PositiveWeakly Positive / EquivocalSteric hindrance reduces bioactivation rate, but any formed nitrenium is highly reactive.
Protein Sensitization Risk Low to ModerateHighQuinone diimines are potent electrophiles that readily form haptens with skin proteins[9].

Experimental Methodologies for Validation

To empirically validate the comparative toxicity of these compounds and satisfy ICH M7 regulatory requirements[10], the following self-validating experimental protocols must be executed.

Protocol 1: In Silico Nitrenium Ion Stability Assessment (QSAR)

Before initiating in vitro testing, computational chemistry should be used to predict the intrinsic mutagenic liability based on nitrenium ion stability.

  • Structure Preparation: Build 3D models of aniline (reference) and 1-(4-Aminophenyl)-2-azetidinemethanol using molecular modeling software (e.g., MOE or Gaussian).

  • Geometry Optimization: Optimize the structures of both the neutral amines and their corresponding singlet nitrenium ions using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Energy Calculation: Calculate the Heat of Formation (ΔHf) for all species.

  • ΔΔE Derivation: Calculate the relative stability (ΔΔE) using the equation: ΔΔE = [ΔHf(Nitrenium_target) - ΔHf(Amine_target)] -[ΔHf(Nitrenium_aniline) - ΔHf(Amine_aniline)]

  • Interpretation: A highly negative ΔΔE indicates a stabilized nitrenium ion, flagging the compound as a high-risk structural alert requiring rigorous in vitro follow-up[4].

Protocol 2: Modified Ames Bacterial Reverse Mutation Assay (OECD 471)

Standard Ames tests often yield false negatives for complex PAAs due to insufficient CYP1A2 activity in standard rat liver S9 fractions. This protocol is optimized for PAA bioactivation.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution), which are highly sensitive to nitrenium ion-induced mutagenesis[8].

  • Metabolic Activation Optimization: Instead of standard Aroclor 1254-induced rat S9, utilize Hamster liver S9 or uninduced human CYP1A2 supersomes. Hamster S9 possesses significantly higher N-acetyltransferase (NAT) and CYP1A2 activity, which is strictly required to drive the heterolytic cleavage of the N-O bond.

  • Pre-incubation Method: Mix 100 µL of the bacterial suspension, 500 µL of the optimized S9 mix, and 50 µL of the test article (1-(4-Aminophenyl)-2-azetidinemethanol dissolved in DMSO). Incubate at 37°C for 30 minutes prior to adding top agar. This pre-incubation step is critical to allow the bulky molecule time to access the CYP1A2 active site.

  • Plating and Scoring: Pour the mixture onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C.

  • Self-Validation Control: Use 2-Aminoanthracene as a positive control to verify the metabolic competence of the S9 fraction, and Aniline as a benchmark comparator.

Workflow Step1 Impurity Identification (1-(4-Aminophenyl)-2-azetidinemethanol) Step2 In Silico (Q)SAR Analysis (Nitrenium Ion Stability ΔΔE) Step1->Step2 Structural Alert (PAA) Step3 Optimized Ames Test (TA98/TA100 + Hamster S9) Step2->Step3 If ΔΔE is Negative Step4 ICH M7 Classification (Assign TTC Limits) Step3->Step4 Empirical Validation

Fig 2: ICH M7-aligned risk assessment workflow for primary aromatic amine impurities.

Regulatory Implications (ICH M7)

Under ICH M7 guidelines, uncharacterized primary aromatic amines are treated as "structural alerts" and default to Class 3 impurities[10]. If 1-(4-Aminophenyl)-2-azetidinemethanol tests positive in the optimized Ames assay, it is elevated to a Class 2 mutagenic impurity. In this scenario, its presence in the final active pharmaceutical ingredient (API) must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatments[1].

However, if the steric hindrance of the 2-azetidinemethanol group sufficiently prevents CYP1A2 N-hydroxylation, resulting in a definitively negative Ames test, the compound can be downgraded to a Class 5 impurity[11]. Class 5 impurities are treated as non-mutagenic and can be controlled using standard ICH Q3A/Q3B guidelines, significantly reducing the analytical and purification burden during drug manufacturing.

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • An in Silico Method for Predicting Ames Activities of Primary Aromatic Amines by Calculating the Stabilities of Nitrenium Ions . Journal of Chemical Information and Modeling.[Link]

  • A local QSAR model based on the stability of nitrenium ions to support the ICH M7 expert review on the mutagenicity of primary aromatic amines . PubMed Central (PMC).[Link]

  • Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives . PubMed. [Link]

  • Explanation for Main Features of Structure-Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2 . ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Aminophenyl)-2-azetidinemethanol

Handling specialized research chemicals like 1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) requires a rigorous, mechanistic approach to laboratory safety[1]. As a Senior Application Scientist, I do not just re...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized research chemicals like 1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) requires a rigorous, mechanistic approach to laboratory safety[1]. As a Senior Application Scientist, I do not just recommend protective measures; I design safety protocols based on the fundamental chemical reactivity and biological interactions of the molecule.

This compound presents a dual-hazard profile: the azetidine ring (a strained, four-membered nitrogen heterocycle) poses potential reactivity risks, while the aniline moiety (4-aminophenyl group) is highly lipophilic, readily absorbed through the skin, and carries a severe risk of inducing methemoglobinemia[2][3].

The following guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, structural integrity of the compound, and regulatory compliance during handling.

Mechanistic Hazard Profile & Toxicity Pathway

To understand why specific Personal Protective Equipment (PPE) is required, we must first understand the molecule's mechanism of toxicity. Primary aromatic amines (anilines) are rapidly absorbed through the dermal layer and respiratory tract[2]. Once in the bloodstream, hepatic enzymes metabolize the aniline group into an N-hydroxylamine derivative. This metabolite acts as a potent oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin (MetHb) . Methemoglobin cannot bind oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal asphyxiation[3].

Toxicity A 1-(4-Aminophenyl)-2-azetidinemethanol (Dermal/Inhalation Exposure) B Hepatic CYP450 Metabolism A->B Absorption C N-Hydroxylamine Metabolite B->C N-oxidation D Oxidation of Hemoglobin (Fe2+ → Fe3+) C->D Bloodstream E Methemoglobinemia (Impaired O2 Transport) D->E F Cellular Hypoxia & Cyanosis E->F

Toxicity pathway of aniline derivatives leading to methemoglobinemia.

Quantitative Symptomology of Methemoglobinemia

Monitoring for exposure requires understanding the clinical thresholds of MetHb in the blood[3]:

MetHb Level (%)Clinical SymptomsRequired Emergency Action
1–3% Normal physiological baseline.None.
10–20% Cyanosis (blue lips/nail beds), often asymptomatic.Remove from exposure, monitor closely.
20–50% Dyspnea, headache, dizziness, tachycardia.Administer 100% O₂, seek ER immediately.
>50% Seizures, coma, severe systemic hypoxia.IV Methylene Blue (1–2 mg/kg) by medical staff.

Personal Protective Equipment (PPE) Matrix

Because aniline derivatives are highly lipophilic, they can permeate standard laboratory gloves in minutes[2]. A standard single-glove protocol is insufficient. The following PPE matrix is mandatory for handling 1-(4-Aminophenyl)-2-azetidinemethanol.

PPE CategorySpecificationScientific Rationale
Gloves (Inner) Nitrile (0.11 mm minimum thickness)Provides basic tactile dexterity and a baseline barrier against incidental contact.
Gloves (Outer) Butyl Rubber or Heavy-Duty Nitrile (0.8 mm)Anilines rapidly permeate thin nitrile. The outer layer provides the primary chemical barrier.
Body Flame-Resistant (FR) Lab Coat & Impermeable ApronProtects against solvent flammability during solubilization and prevents powder absorption into clothing.
Eye/Face Chemical Splash GogglesPrevents ocular absorption of highly permeable amines; standard safety glasses are insufficient.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of aerosolized azetidine powders if weighing outside a closed draft shield.

Standard Operating Procedure: Handling & Solubilization

To maintain the integrity of the azetidine ring (which can be sensitive to highly acidic conditions or strong nucleophiles) and protect the researcher, follow this sequential workflow.

Workflow S1 1. Environmental Setup & PPE S2 2. Static-Free Dispensing S1->S2 S3 3. Solubilization (Closed System) S2->S3 S4 4. Surface Decontamination S3->S4 S5 5. Hazardous Waste Segregation S4->S5

End-to-end operational workflow for handling hazardous aniline derivatives.

Step-by-Step Methodology
  • Environmental Setup: Conduct all work inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of 80–100 fpm[4][5]. Ensure the sash is pulled down to the lowest workable height.

  • Static Elimination: Azetidine derivatives in powder form can hold static charges, leading to aerosolization. Wipe the exterior of the chemical vial and the weighing spatula with an anti-static zero-charge wipe before opening.

  • Double-Gloving Protocol: Don the inner nitrile gloves, ensure the FR lab coat cuffs are pulled over the wrists, and then don the outer butyl rubber gloves.

  • Weighing & Dispensing: Tare a pre-capped, anti-static glass vial. Transfer the required mass of 1-(4-Aminophenyl)-2-azetidinemethanol using a dedicated micro-spatula. Cap the vial before removing it from the analytical balance draft shield.

  • Solubilization: Inject the chosen solvent (e.g., anhydrous DMSO or DMF for stock solutions) directly through a septum cap using a syringe to maintain a closed system. Gently vortex. Note: Avoid strong oxidizing solvents or concentrated acids, which may trigger violent reactions with the aniline moiety or cleave the azetidine ring[2].

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a 10% bleach solution, followed by 70% ethanol, to oxidize and remove residual amine traces.

Disposal and Emergency Response Plan

Waste Segregation

Do not mix aniline waste with general organic waste.

  • Liquid Waste: Collect in a dedicated, clearly labeled "Toxic Organic Waste - Aniline Derivatives" high-density polyethylene (HDPE) container[6].

  • Solid Waste: All contaminated PPE (especially outer gloves), empty chemical vials, and weighing boats must be placed in a sealed, biohazard-style bag and labeled as highly toxic solid chemical waste for high-temperature incineration[6][7].

Emergency Action Plan
  • Dermal Exposure: Immediately remove contaminated clothing. Do not use standard soap initially, as it may spread the lipophilic compound. Swab the area with PEG-400 (Polyethylene glycol) if available, followed by copious flushing with water for 15 minutes[5].

  • Inhalation/Systemic Exposure: If the researcher exhibits cyanosis (blue discoloration of lips/fingers) or shortness of breath, move to fresh air immediately. Administer high-flow 100% oxygen[3].

  • Medical Intervention: Alert emergency responders that the patient has been exposed to an aniline derivative. The specific clinical antidote for severe methemoglobinemia (>30% MetHb) is intravenous Methylene Blue (1–2 mg/kg) , which facilitates the enzymatic reduction of Fe³⁺ back to Fe²⁺[3].

References

  • EvitaChem. "1-(4-Aminophenyl)-2-azetidinemethanol (CAS: 344405-84-1) Product Information." EvitaChem Catalog.
  • Wayne State University. "Standard Operating Procedures (SOPs) for Hazardous Chemicals." Office of Environmental Health and Safety.
  • Sessa, L., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications (Organic Process Research & Development).
  • UC Irvine. "Chemical Hygiene Plan." Environmental Health & Safety.
  • Amaris Chemical Solutions. "Anilinium Chloride Extra Pure - Safety Handling Precautions." Amaris Chemical Solutions.
  • UC Riverside. "Chemical Hygiene Plan - Environmental Health & Safety." UCR EH&S.
  • ResearchGate. "Occupational Methaemoglobinaemia." ResearchGate Publications.

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